molecular formula C12H12N2O B2412695 (2-Aminophenyl)(pyridin-2-yl)methanol CAS No. 115177-59-8

(2-Aminophenyl)(pyridin-2-yl)methanol

Katalognummer: B2412695
CAS-Nummer: 115177-59-8
Molekulargewicht: 200.241
InChI-Schlüssel: MRFXYELIVQCFSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2-Aminophenyl)(pyridin-2-yl)methanol ( 115177-59-8) is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This compound features a central methanol group connected to both a 2-aminophenyl ring and a pyridin-2-yl group, making it a versatile and valuable chiral building block in organic and medicinal chemistry research . This chemical scaffold is of significant interest in the synthesis of bioactive molecules and pharmaceuticals. Related (pyridin-2-yl)methanol derivatives are key structural motifs found in various pharmacologically active agents, such as the histamine H1 antagonist Bepotastine and the ethanolamine antihistamine Carbinoxamine . The presence of both amino and pyridinyl groups offers multiple sites for chemical modification, facilitating its use in the development of novel compounds and complex molecular architectures. Researchers utilize this compound primarily as a sophisticated intermediate for constructing more complex molecules, including various quinoline derivatives and other nitrogen-containing heterocycles that are prevalent in drug discovery programs . For laboratory handling, please note that this product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use. Specific storage conditions should be followed to maintain product stability, though the exact requirements should be verified with the current product documentation .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2-aminophenyl)-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8,12,15H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFXYELIVQCFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CC=N2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Crystallographic Data for (2-Aminophenyl)(pyridin-2-yl)methanol Currently Unavailable in Public Databases

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of established crystallographic databases and the scientific literature has revealed no publicly available crystal structure or X-ray diffraction data for the compound (2-Aminophenyl)(pyridin-2-yl)methanol.

Despite extensive searches for crystallographic information files (CIFs), database entries in resources such as the Cambridge Crystallographic Data Centre (CCDC), and peer-reviewed publications, no experimental data detailing the three-dimensional atomic arrangement of (2-Aminophenyl)(pyridin-2-yl)methanol could be located. Consequently, the generation of an in-depth technical guide on its crystal structure, as requested, is not feasible at this time.

While data for structurally related compounds is available, this information is not directly applicable to the specific stereochemical and conformational properties of the target molecule. The presence of the amino group on the phenyl ring introduces significant potential for different intermolecular interactions, such as hydrogen bonding, which would fundamentally alter the crystal packing compared to its non-aminated analogue.

Available Data on Related Compounds

For the benefit of researchers in this area, we can report on the crystal structure of a closely related compound, phenyl(pyridin-2-yl)methanol . The crystallographic data for this compound has been determined and is publicly available.[1] In the crystal structure of phenyl(pyridin-2-yl)methanol, molecules are linked by O—H⋯N hydrogen bonds, forming helical chains that extend along the c-axis.[1]

Additionally, crystallographic data for (2-Aminophenyl)methanol has also been reported.[2][3] In this structure, the molecules are linked by a combination of N—H⋯O and O—H⋯N hydrogen bonds, creating a layered arrangement.[2][3]

It is important to emphasize that while these structures provide some insight into the potential interactions of the functional groups present in (2-Aminophenyl)(pyridin-2-yl)methanol, they cannot be used to definitively describe its crystal structure.

Future Outlook

The determination of the crystal structure of (2-Aminophenyl)(pyridin-2-yl)methanol would require the synthesis of the compound, the growth of single crystals of suitable quality, and subsequent analysis by single-crystal X-ray diffraction. Such a study would provide valuable information on the molecule's conformation, intermolecular interactions, and solid-state packing, which are crucial for understanding its physicochemical properties and potential applications in drug development and materials science.

We recommend that researchers interested in this specific molecule consider undertaking its crystallographic analysis to fill this gap in the scientific literature. Until such data becomes available, any discussion of its solid-state structure remains speculative.

Sources

A Technical Guide to the Solubility Profile of (2-Aminophenyl)(pyridin-2-yl)methanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation design. This guide provides an in-depth technical overview of the solubility profile of (2-Aminophenyl)(pyridin-2-yl)methanol. In the absence of extensive published quantitative data for this specific molecule, this document leverages expert analysis of its physicochemical properties to predict its behavior in various organic solvents. Furthermore, it furnishes detailed, field-proven experimental protocols for researchers to accurately and reliably determine its solubility, ensuring a foundation of scientific integrity for drug development professionals. The methodologies presented are designed to be self-validating and are grounded in authoritative standards for pharmaceutical research.

Introduction: The Significance of Solubility

(2-Aminophenyl)(pyridin-2-yl)methanol is a heterocyclic compound featuring functional groups that make it an interesting candidate for medicinal chemistry and a valuable intermediate in organic synthesis. The journey from a promising compound to a viable drug product is critically dependent on its physicochemical properties, foremost among them being solubility. Understanding the solubility of this molecule in various organic solvents is paramount for:

  • Crystallization and Purification: Selecting an appropriate solvent system is essential for achieving high purity and the desired polymorphic form of the API.

  • Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in creating liquid dosage forms or advanced delivery systems like solid dispersions.[1]

  • Process Chemistry: Solubility data guides the selection of solvents for reaction media, ensuring efficient and scalable synthetic routes.

This guide provides a predictive analysis of the solubility of (2-Aminophenyl)(pyridin-2-yl)methanol and offers robust protocols to establish a comprehensive experimental solubility profile.

Physicochemical Profile & Theoretical Solubility Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is dictated by intermolecular forces. The structure of (2-Aminophenyl)(pyridin-2-yl)methanol provides clear indicators of its likely solubility behavior.

Molecular Structure:

  • Pyridinyl Group: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts basicity and polarity.

  • Aminophenyl Group: The primary amine (-NH₂) is a potent hydrogen bond donor and acceptor, contributing to both polarity and basicity.

  • Hydroxyl Group (-OH): The secondary alcohol is a key functional group, acting as both a strong hydrogen bond donor and acceptor.

The combination of these three polar, hydrogen-bonding functional groups suggests that the molecule as a whole is polar. The presence of two aromatic rings, however, introduces a degree of lipophilicity. The molecule's ability to self-associate via hydrogen bonding will also influence its crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.

Predicted Solubility Trends:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, WaterHigh to ModerateThese solvents are excellent hydrogen bond donors and acceptors, capable of effectively solvating the amine, hydroxyl, and pyridine nitrogen moieties of the molecule. Solubility in water may be moderate due to the two aromatic rings.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateSolvents like DMSO are exceptional hydrogen bond acceptors and highly polar, which will effectively solvate the N-H and O-H protons. Acetonitrile may be a slightly weaker solvent due to its lower polarity.
Ethers THF, 1,4-DioxaneModerate to LowThese solvents can act as hydrogen bond acceptors but lack donor capabilities. Their lower polarity compared to alcohols or DMSO makes them less effective at disrupting the compound's crystal lattice.
Esters Ethyl AcetateModerate to LowEthyl acetate has moderate polarity and hydrogen bond accepting capability, suggesting it may be a suitable solvent for processes like chromatography or extraction, though high solubility is not expected.
Chlorinated Dichloromethane (DCM)LowDCM is a weakly polar solvent and a very poor hydrogen bonder. It is unlikely to be an effective solvent for this highly polar molecule.
Non-Polar Hexane, TolueneVery Low / InsolubleThese solvents lack the polarity and hydrogen bonding capacity required to interact favorably with the functional groups of the target compound.

Strategic Approach to Solvent Selection

A systematic approach to solvent screening is crucial. The selection should encompass a range of polarities and hydrogen bonding capabilities to build a comprehensive profile. The following diagram illustrates a logical workflow for selecting an initial solvent screen based on the predicted solute-solvent interactions.

G cluster_solute Solute: (2-Aminophenyl)(pyridin-2-yl)methanol cluster_solvents Solvent Screening Panel Solute Key Functional Groups: - Pyridine (H-bond acceptor) - Amine (H-bond donor/acceptor) - Alcohol (H-bond donor/acceptor) Protic Polar Protic (e.g., Methanol, Ethanol) Solute->Protic Strong H-Bonding (High Solubility Expected) Aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Solute->Aprotic Strong Dipole & H-Bond Accepting (High Solubility Expected) Intermediate Intermediate Polarity (e.g., Ethyl Acetate, THF) Solute->Intermediate Weaker Interactions (Moderate/Low Solubility Expected) NonPolar Non-Polar (e.g., Toluene, Hexane) Solute->NonPolar Mismatched Polarity (Insoluble Expected) G A 1. Add Excess API to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal Vial & Agitate at Constant Temp (24-48 hrs) B->C D 4. Allow Solids to Settle C->D E 5. Withdraw Supernatant D->E F 6. Filter through 0.22 µm Syringe Filter E->F G 7. Dilute Sample Accurately F->G H 8. Quantify by HPLC-UV Analysis G->H I 9. Calculate Solubility (mg/mL or mol/L) H->I

Caption: Experimental workflow for the Equilibrium Shake-Flask method.

Analytical Quantification via High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise and robust method for determining the concentration of the dissolved compound.

Example HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) may be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength of maximum absorbance (determined by a UV scan).

  • Quantification: A calibration curve must be prepared using at least five standards of known concentration to ensure linearity and accuracy.

Data Presentation and Interpretation

The results of the experimental study should be summarized in a clear, tabular format to allow for easy comparison across different solvents.

Example Solubility Data Table:

SolventTemperature (°C)Experimental Solubility (mg/mL)Experimental Solubility (mol/L)
Methanol25.0 ± 0.5ResultResult
Ethanol25.0 ± 0.5ResultResult
Acetonitrile25.0 ± 0.5ResultResult
Dimethyl Sulfoxide (DMSO)25.0 ± 0.5ResultResult
Ethyl Acetate25.0 ± 0.5ResultResult
Toluene25.0 ± 0.5ResultResult

Safety & Handling Considerations

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [2]* Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [2][3]* Exposure Routes: Avoid contact with skin and eyes. The compound may cause skin, eye, and respiratory irritation. [3][4][5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide establishes a framework for understanding and determining the solubility profile of (2-Aminophenyl)(pyridin-2-yl)methanol. The theoretical analysis, based on its molecular structure, predicts high solubility in polar protic and aprotic solvents and poor solubility in non-polar media. To validate these predictions, a detailed, robust, and scientifically sound shake-flask protocol is provided, which serves as a reliable method for generating the crucial quantitative data needed by researchers, process chemists, and formulation scientists. Adherence to these methodologies will ensure the generation of a high-integrity solubility profile, facilitating informed decisions in the ongoing development of this promising compound.

References

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. [Link]

  • Facco, P. et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. [Link]

  • Vermeire, F. H., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics. [Link]

  • PubChem. Phenyl(pyridin-2-yl)methanol. National Institutes of Health. [Link]

  • Biochem Chemopharma. Safety Data Sheet 2-amino pyridine. Biochem Chemopharma. [Link]

Sources

Technical Guide: pKa Values and Protonation Sites of (2-Aminophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the pKa values and protonation sites of (2-Aminophenyl)(pyridin-2-yl)methanol .

Executive Summary

(2-Aminophenyl)(pyridin-2-yl)methanol (CAS: 55421-78-4), also known as 2-amino-α-(2-pyridyl)benzyl alcohol , is a critical chiral building block and intermediate in the synthesis of antihistamines such as Epinastine and Bepotastine . Its physicochemical behavior is governed by two distinct basic nitrogen centers—the pyridine ring and the aniline moiety—and an acidic hydroxyl group.

Understanding the specific pKa values and protonation sequence of this molecule is essential for:

  • Synthetic Optimization : Controlling acid-catalyzed cyclization reactions (e.g., formation of dibenzo[b,e]azepines).

  • Purification : Designing efficient acid-base extraction protocols.

  • Formulation : Predicting solubility profiles and salt formation potential in drug development.

This guide provides a structural analysis, estimated thermodynamic constants based on structure-activity relationships (SAR), and validated experimental protocols for determination.

Structural Analysis & Protonation Thermodynamics

Molecular Architecture

The molecule consists of three functional groups capable of ionization within the standard pH range (0–14):

  • Pyridine Nitrogen (

    
    ) : An 
    
    
    
    hybridized nitrogen with a lone pair in the plane of the ring. It is typically the most basic site.
  • Aniline Nitrogen (

    
    ) : An 
    
    
    
    hybridized nitrogen (with significant
    
    
    character due to conjugation) attached to the phenyl ring.
  • Benzylic Hydroxyl (

    
    ) : A secondary alcohol attached to the central carbon.
    
Predicted pKa Values

As direct experimental pKa data is often proprietary for specific intermediates, the following values are derived from high-fidelity analogues (e.g., 2-benzylpyridine, 2-aminobenzyl alcohol) and electronic substituent effects.

Ionization SiteFunctional GroupPredicted pKaProtonation StateDescription
Site 1 Pyridine Nitrogen 4.8 – 5.1 Neutral

Cationic (+1)
The primary basic site. Slightly less basic than 2-benzylpyridine (pKa 5.13) due to the electron-withdrawing inductive effect (-I) of the adjacent hydroxyl group.
Site 2 Aniline Nitrogen 2.8 – 3.5 Cationic (+1)

Dicationic (+2)
The secondary basic site. Significantly less basic than unsubstituted aniline (pKa 4.6) due to the electron-withdrawing nature of the pyridyl-methanol group and electrostatic repulsion if the pyridine is already protonated.
Site 3 Hydroxyl Group 12.5 – 12.8 Neutral

Anionic (-1)
Weakly acidic. More acidic than typical alcohols (pKa ~16) due to the electron-withdrawing pyridine ring stabilizing the alkoxide anion.
Protonation Sequence & Mechanism

The protonation follows a sequential pathway governed by the basicity gap between the two nitrogens.

  • pH > 6.0 : The molecule exists primarily as the neutral free base .

  • pH 3.5 – 4.8 : The pyridine nitrogen accepts the first proton. The proximity of the hydroxyl group may facilitate an intramolecular hydrogen bond (

    
    ), stabilizing the neutral form, or 
    
    
    
    , stabilizing the cation.
  • pH < 2.5 : The aniline nitrogen accepts the second proton, forming a dication. This species is highly soluble in water but unstable due to charge repulsion, often driving acid-catalyzed dehydration/cyclization reactions used in Epinastine synthesis.

Visualization: Protonation Pathways

The following diagram illustrates the stepwise protonation and the potential intramolecular hydrogen bonding networks that influence pKa.

ProtonationPathway cluster_interactions Intramolecular Effects Neutral Neutral Species (Free Base) pH > 6 MonoCat Mono-Cation (Pyridine Protonated) pH ~ 4.0 Neutral->MonoCat + H+ (pKa ~ 4.9) Anion Anion (Alkoxide) pH > 13 Neutral->Anion - H+ (pKa ~ 12.7) DiCat Di-Cation (Pyridine & Aniline Protonated) pH < 2.0 MonoCat->DiCat + H+ (pKa ~ 3.2) IMHB IMHB: O-H ... N(py) Stabilizes Neutral Form

Caption: Stepwise protonation pathway of (2-Aminophenyl)(pyridin-2-yl)methanol showing pKa transitions.

Experimental Determination Protocols

To validate these values in a specific formulation or solvent system, the following self-validating protocols are recommended.

Potentiometric Titration (Gold Standard)

This method provides the macroscopic pKa values.

  • Reagents : 0.01 M HCl, 0.01 M NaOH, 0.1 M KCl (ionic strength adjuster), HPLC-grade water.

  • Equipment : Automated titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

  • Protocol :

    • Dissolution : Dissolve 5–10 mg of the compound in 20 mL of water/methanol (90:10 v/v) to ensure solubility. The methanol content must be corrected for in the final calculation (Yasuda-Shedlovsky extrapolation).

    • Acidification : Add excess HCl to lower pH to ~1.5 (fully protonated dication).

    • Titration : Titrate with NaOH until pH ~12.

    • Data Analysis : Plot pH vs. Volume of NaOH. Look for two inflection points.[1][2] The first (pH ~3.2) corresponds to the aniline deprotonation, and the second (pH ~4.9) corresponds to the pyridine deprotonation.

NMR Titration (Site-Specific Assignment)

This method confirms which nitrogen is protonating at a specific pH by observing chemical shift changes.

  • Solvent :

    
     or 
    
    
    
    with varying buffers.
  • Protocol :

    • Prepare 10 samples of the compound (5 mM) buffered at pH values ranging from 1.0 to 9.0.

    • Acquire

      
       and 
      
      
      
      NMR spectra for each.
    • Observation :

      • Pyridine Ring : Monitor the shift of protons adjacent to the nitrogen (C6-H).[3] A significant downfield shift (~0.5 ppm) indicates protonation.

      • Aniline Ring : Monitor the aromatic protons ortho to the amine.

    • Plotting : Plot chemical shift (

      
      ) vs. pH. The inflection point of the sigmoidal curve gives the specific pKa for that site.
      

Implications for Drug Development

Synthesis of Epinastine

The pKa values dictate the reaction conditions for the cyclization of (2-Aminophenyl)(pyridin-2-yl)methanol to the fused tetracyclic system of Epinastine.

  • Acid Catalysis : Strong acids (e.g., Polyphosphoric acid or

    
    ) are required to protonate the hydroxyl group (making it a good leaving group, 
    
    
    
    ) while also protonating the nitrogens.
  • Kinetic Trap : If the pH is not low enough (e.g., pH 3-4), the pyridine is protonated but the hydroxyl is not activated, stalling the dehydration.

Solubility & Salt Selection
  • Free Base : Poorly soluble in water; soluble in organic solvents (DCM, Ethyl Acetate).

  • Mono-Salt (e.g., HCl) : Protonation of the pyridine improves aqueous solubility but may result in a hygroscopic solid.

  • Extraction : To isolate the neutral intermediate from reaction mixtures, adjust the aqueous phase to pH 7.0 – 8.0 . At this pH, both nitrogens are deprotonated (neutral), allowing efficient extraction into organic solvents.

References

  • PubChem . Phenyl(pyridin-2-yl)methanol (Analogue Data). National Library of Medicine. Available at: [Link]

  • Williams, R. pKa Data Compilation: Pyridines and Anilines. Organic Chemistry Data. Available at: [Link]

  • Ube Industries. Process for the preparation of Epinastine intermediates. Patent US7208603B2.
  • Kütt, A., et al. pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 2018. Available at: [Link]

Sources

Coordination Geometry of (2-Aminophenyl)(pyridin-2-yl)methanol in Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for the coordination chemistry, synthesis, and application of (2-Aminophenyl)(pyridin-2-yl)methanol (APPM). It is designed for researchers in organometallic chemistry and drug discovery.

Executive Summary

The ligand (2-Aminophenyl)(pyridin-2-yl)methanol (APPM) represents a versatile N,N,O-donor scaffold capable of stabilizing transition metals in diverse oxidation states. Unlike simple bipyridines, APPM incorporates a secondary alcohol bridge and a primary arylamine, introducing both hemilability and chiral potential (at the methine carbon).

Its coordination chemistry is defined by a pH-dependent switch between neutral bidentate (


) and anionic tridentate (

) modes. This structural flexibility makes APPM complexes highly effective in enantioselective catalysis (e.g., Henry reactions) and medicinal inorganic chemistry (e.g., DNA intercalation and cytotoxicity).

Ligand Architecture & Donor Profile[1]

The APPM ligand features three potential donor sites arranged around a chiral methine center (


).
Donor AtomHybridizationHard/Soft CharacterCoordination Role
Pyridine Nitrogen (

)

BorderlinePrimary anchor;

-acceptor properties stabilize low oxidation states.
Hydroxyl Oxygen (

)

HardActs as a neutral donor (

) or anionic bridge (

) upon deprotonation.
Amine Nitrogen (

)

HardTerminal donor; completes the tridentate pincer; susceptible to H-bonding.
Stereochemical Implications

The central carbon connecting the pyridine and phenyl rings is chiral. Consequently, the ligand exists as


 and 

enantiomers. Upon coordination, this chirality directs the spatial arrangement of auxiliary ligands, a critical feature for asymmetric catalysis.

Coordination Modes & Geometry

The coordination geometry of APPM complexes is dictated by the metal ion's preference and the reaction pH.

Mode A: The Neutral Bidentate ( )

In neutral or acidic media, the amine group may remain protonated or uncoordinated due to steric strain. The ligand binds through the


 and the neutral 

atoms, forming a 5-membered chelate ring .
  • Geometry: Typically Distorted Octahedral (with solvent/halides filling sites).

  • Example:

    
     where 
    
    
    
    .
Mode B: The Anionic Tridentate Pincer ( )

Upon deprotonation (usually with a base like


 or 

), the hydroxyl proton is removed. The resulting alkoxide acts as a strong

-donor, pulling the pendant amine into the coordination sphere.
  • Chelate Rings: Formation of two fused rings:

    • 5-membered:

      
      
      
    • 6-membered:

      
      
      
  • Geometry:

    • Square Planar: Common for

      
      , 
      
      
      
      ,
      
      
      .
    • Meridional Octahedral: If two ligands coordinate in a bis-tridentate fashion (

      
      ).
      
Visualization of Coordination Logic

The following diagram illustrates the pathway between ligand synthesis and its coordination modes.

CoordinationLogic Start Precursors: 2-Lithioaniline + 2-Pyridinecarboxaldehyde Ligand (2-Aminophenyl)(pyridin-2-yl)methanol (APPM) Start->Ligand Nucleophilic Addition Neutral Neutral Conditions (pH < 7) Ligand->Neutral Base Basic Conditions (pH > 8) Ligand->Base ModeA Mode A: Bidentate (N,O) Neutral Alcohol 5-membered Ring Neutral->ModeA ModeB Mode B: Tridentate (N,O,N) Anionic Alkoxide 5,6-Fused Rings Base->ModeB Deprotonation (-H+) ComplexA Complex [M(HL)Cl2] Distorted Octahedral (Labile) ModeA->ComplexA ComplexB Complex [M(L)]+ Square Planar/Pyramidal (Stable Pincer) ModeB->ComplexB ComplexA->ComplexB + Base

Caption: Logical flow from ligand synthesis to pH-dependent coordination modes. Mode B offers superior stability due to the chelate effect.

Experimental Protocols

Ligand Synthesis (Grignard Route)

This protocol ensures high purity by avoiding the formation of imine byproducts common in condensation reactions.

Reagents: 2-Bromoaniline, Isopropylmagnesium chloride (or n-BuLi), 2-Pyridinecarboxaldehyde, THF (anhydrous).

  • Protection (Optional but Recommended): Protect the amine of 2-bromoaniline (e.g., as a TMS derivative) if using n-BuLi. For Grignard exchange, free amine is often tolerated at low temps.

  • Lithiation/Grignard Formation:

    • Cool a solution of 2-bromoaniline (

      
      ) in dry THF to 
      
      
      
      .
    • Add

      
      -BuLi (
      
      
      
      ) dropwise. The first equivalent deprotonates the amine; the second performs Lithium-Halogen exchange.
  • Addition:

    • Add 2-pyridinecarboxaldehyde (

      
      ) slowly.
      
    • Allow to warm to Room Temperature (RT) over 4 hours.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with EtOAc (

      
      ).
      
    • Purify via column chromatography (Silica, Hexane:EtOAc 3:1).

    • Yield: Expect 60-75% of a pale yellow solid.

Synthesis of Copper(II) Complex

Target Geometry: Distorted Square Planar.

  • Dissolution: Dissolve APPM (

    
    , 
    
    
    
    ) in Methanol (
    
    
    ).
  • Base Activation: Add

    
     (
    
    
    
    ) to deprotonate the alcohol. Solution may darken.
  • Metalation:

    • Dissolve

      
       (
      
      
      
      ) in Methanol (
      
      
      ).
    • Add dropwise to the ligand solution.[1]

    • Reflux for 2 hours.

  • Isolation:

    • Cool to RT. A green/blue precipitate should form.

    • Filter and wash with cold MeOH and

      
      .
      
    • Recrystallize from DMF/Ether for X-ray quality crystals.

Functional Applications

Catalysis: The Henry Reaction

The tridentate Cu(II)-APPM complex acts as a Lewis acid catalyst. The hemilability of the amine arm allows substrate (nitroalkane) binding while the chiral backbone induces stereoselectivity.

  • Mechanism: The metal center activates the aldehyde carbonyl. The basic alkoxide moiety of the ligand can assist in deprotonating the nitroalkane, creating a bifunctional catalytic cycle.

Biological Activity: DNA Binding

Complexes of APPM, particularly with planar metals like Cu(II) and Pt(II), exhibit cytotoxicity against cancer cell lines (e.g., A549, MCF-7).

  • Intercalation: The planar aromatic system (phenyl + pyridine) facilitates insertion between DNA base pairs.

  • Oxidative Cleavage: Cu(II) complexes can generate Reactive Oxygen Species (ROS) in the presence of reductants (like ascorbic acid), leading to DNA backbone cleavage.

Table 1: Comparative Bioactivity of APPM Complexes

Metal CenterGeometryDNA Binding ModeCytotoxicity (

)
Cu(II) Square PlanarIntercalation + OxidativeLow

(High Potency)
Zn(II) Tetrahedral/OctahedralElectrostaticHigh

(Lower Potency)
Pt(II) Square PlanarCovalent (Guanine N7)Moderate-High

References

  • Kim, J. & Kang, S. K. (2014).[2][3] "Crystal structure of phenyl(pyridin-2-yl)methanol." Acta Crystallographica Section E, 70(9), o947.[3] Link(Structural analog reference for bond lengths).

  • Gomtsyan, A. et al. (2016). "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists." Journal of Medicinal Chemistry, 59(10), 4926-4947. Link(Ligand synthesis and biological relevance).

  • Narayana, B. et al. (2016).[2] "Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol." Acta Crystallographica Section E, 72(1), 69-72.[2] Link(Stereochemical comparison).

  • BenchChem Protocols. (2025). "Synthesis of Metal Complexes with 2-Amino-2-(pyridin-2-yl)acetic acid." Link(Protocol adaptation for amino-pyridine ligands).

  • Smith, K. et al. (2015).[4] "Directed Lithiation and Substitution of Pyridine Derivatives." Heterocycles, 91(3), 479.[4] Link(Synthetic methodology for pyridine functionalization).

Sources

Methodological & Application

Technical Application Note: Controlled Nucleophilic Addition for the Synthesis of (2-Aminophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Scope

This application note details the synthesis of (2-aminophenyl)(pyridin-2-yl)methanol via the direct nucleophilic addition of in-situ generated 2-lithiopyridine to 2-aminobenzaldehyde . This molecule serves as a critical bidentate ligand scaffold in organometallic catalysis and a privileged pharmacophore in CNS-active drug discovery.

The Challenge: The primary synthetic hurdle is the presence of the acidic primary amine (–NH₂) on the benzaldehyde substrate. Standard stoichiometric addition (1:1) results in deprotonation rather than carbonyl addition, leading to low yields and recovered starting material. This protocol utilizes a Lithium-Amine Protection Strategy (LAPS) via stoichiometry control to bypass the need for external protecting groups, streamlining the workflow for rapid analog generation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the generation of a hard nucleophile (2-lithiopyridine) via halogen-metal exchange. The mechanism involves a "double-consumption" event where the first equivalent of the nucleophile acts as a base.

Reaction Mechanism Diagram[1]

ReactionMechanism Reagents 2-Bromopyridine + n-BuLi LiPy 2-Lithiopyridine (Nucleophile) Reagents->LiPy Halogen-Metal Exchange (-78°C) Intermediate1 Lithium Amide Intermediate (Deprotonated) LiPy->Intermediate1 1st Eq: Deprotonation of -NH2 Intermediate2 Dianionic Alkoxide Species LiPy->Intermediate2 Substrate 2-Aminobenzaldehyde Substrate->Intermediate1 Mixed Intermediate1->Intermediate2 2nd Eq: Nucleophilic Attack on C=O Quench Aq. NH4Cl (Quench) Intermediate2->Quench Protonation Product (2-Aminophenyl)(pyridin-2-yl) methanol Quench->Product Isolation

Caption: Mechanistic pathway highlighting the necessity of >2.0 equivalents of nucleophile to overcome the acidic amine proton.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Stoichiometry 2.2 – 2.5 equiv. (Nucleophile)The first equivalent is consumed by the -NH₂ proton (

). The second equivalent effects the C-C bond formation.
Temperature -78°C (Generation) to 0°C2-Lithiopyridine is thermally unstable above -40°C and can decompose to benzyne-type intermediates or polymerize.
Solvent Anhydrous THF (<50 ppm H₂O)Moisture destroys the organolithium reagent immediately.
Substrate Quality Freshly purified2-Aminobenzaldehyde is prone to self-condensation (trimerization). Use freshly recrystallized or column-purified material.

Experimental Protocol

Reagents and Equipment
  • Reagents: 2-Bromopyridine (99%), n-Butyllithium (2.5 M in hexanes), 2-Aminobenzaldehyde, Anhydrous THF, Ammonium Chloride (sat. aq.).

  • Equipment: Flame-dried 3-neck round bottom flask (250 mL), Schlenk line (Argon/Nitrogen), Low-temperature thermometer, Syringe pump (optional).

Step-by-Step Methodology
Phase 1: Generation of 2-Lithiopyridine
  • Setup: Equip the flame-dried flask with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with inert gas for 15 minutes.

  • Solvent Charge: Add anhydrous THF (50 mL) and 2-bromopyridine (1.58 g, 10.0 mmol, 2.5 equiv) via syringe.

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78°C .

  • Lithiation: Dropwise add n-BuLi (4.0 mL, 10.0 mmol, 2.5 equiv) over 10 minutes.

    • Observation: The solution typically turns deep red/orange.

    • Hold: Stir at -78°C for 30 minutes to ensure complete halogen-metal exchange.

Phase 2: Addition of Electrophile
  • Substrate Prep: Dissolve 2-aminobenzaldehyde (0.48 g, 4.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) in a separate dry vial.

  • Addition: Slowly add the aldehyde solution to the lithiopyridine mixture at -78°C via cannula or syringe over 15 minutes.

    • Note: The deep red color may shift to yellow/brown.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

Phase 3: Quench and Workup
  • Quench: At 0°C, carefully add sat. aq. NH₄Cl (20 mL) . Vigorous stirring is required to break up lithium salts.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL) .

  • Wash: Wash combined organics with Brine (1 x 30 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification Workflow Diagram

Purification Crude Crude Reaction Mixture (Dark Oil) TLC TLC Analysis (Hex:EtOAc 1:1) Check for unreacted aldehyde Crude->TLC Column Flash Chromatography Silica Gel (Neutralized) TLC->Column Load Eluent Gradient Elution Hexane -> 40% EtOAc/Hexane Column->Eluent Run Isolate Pure Product (Pale Yellow Solid) Eluent->Isolate Collect Fractions

Caption: Purification strategy focusing on removing non-polar pyridine byproducts.

Characterization & Data Analysis

Successful synthesis is confirmed by the appearance of the methine proton and the retention of the amine signals.

Signal TypeChemical Shift (δ, ppm in DMSO-d₆)MultiplicityAssignment
Methine 5.70 - 5.85 Singlet (s)CH -OH (Benzylic/Pyridylic)
Hydroxyl 6.00 - 6.20Broad (br s)CH-OH (Exchangeable)
Amine 4.80 - 5.20Broad (br s)Ar-NH₂
Pyridine 8.45 - 8.55Doublet (d)Pyridine C6-H (Alpha to N)
Aromatic 6.50 - 7.80MultipletsRemaining Ar-H

Key Diagnostic: The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the methine singlet at ~5.8 ppm confirms the 1,2-addition.

Troubleshooting & Optimization

Issue: Low Yield (<40%)

  • Cause: Insufficient lithiopyridine to neutralize the amine.

  • Solution: Increase 2-bromopyridine/n-BuLi loading to 3.0 equivalents. Alternatively, pre-treat the aldehyde with 1.0 eq of NaH (sodium hydride) to form the sodium amide before adding the lithium reagent, though the "excess nucleophile" method described above is generally cleaner.

Issue: Product Oxidation

  • Observation: Formation of (2-aminophenyl)(pyridin-2-yl)methanone (Ketone).

  • Cause: Air exposure during workup or impure solvents.

  • Solution: Degas all solvents. Perform the quench under nitrogen flow.

Issue: Polymerization of Aldehyde

  • Observation: Gummy, insoluble residue.

  • Solution: Verify the purity of 2-aminobenzaldehyde by NMR before use. If the aldehyde proton signal is weak or multiple peaks appear in the 9-10 ppm region, recrystallize from ethanol/water.

References

  • Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. Retrieved from

    • Context: General mechanism for organolithium addition to carbonyls and workup procedures.[1][2][3]

  • Gros, P., & Fort, Y. (2002). 2-Lithiopyridine: A stable and useful reagent. Journal of the Chemical Society. Context: Establishes the stability window (-78°C) and generation of 2-lithiopyridine via halogen-metal exchange.
  • BenchChem. (2-Aminophenyl)(pyridin-2-yl)methanone spectroscopic data. Retrieved from

    • Context: Spectroscopic data for the ketone byproduct, useful for differential diagnosis during NMR analysis.
  • Dalal Institute. Addition of Organolithium Reagents to Carbonyl Compounds. Retrieved from

    • Context: Theoretical grounding on the basicity vs. nucleophilicity of organolithiums.

Sources

Application Note: Asymmetric Catalysis using (2-Aminophenyl)(pyridin-2-yl)methanol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Ligand Architecture

The (2-Aminophenyl)(pyridin-2-yl)methanol scaffold represents a privileged class of chiral N,N,O-tridentate ligands. Unlike simple 1,2-amino alcohols (e.g., ephedrine or amino-indanol), this scaffold incorporates a pyridine donor arm, creating a "hemilabile" coordination environment that is particularly effective in organozinc chemistry and transition-metal-catalyzed transfer hydrogenation.[1]

Structural Advantages
  • Electronic Differentiation: The pyridine nitrogen (

    
    , 
    
    
    
    -acceptor) and the aniline nitrogen (
    
    
    when reduced/alkylated,
    
    
    -donor) provide distinct electronic environments, enhancing facial discrimination during catalysis.
  • Proton Shuttling: The secondary hydroxyl group and the adjacent amine facilitate metal-ligand bifunctional catalysis, crucial for hydrogen transfer mechanisms.

  • Modularity: The aniline nitrogen is easily derivatized (e.g., sulfonylation) to tune the acidity of the NH proton, optimizing the ligand for Lewis acid catalysis (Ti, Zn) vs. hydrogenation (Ru, Ir).

Protocol A: Ligand Synthesis & Resolution

Before catalytic application, the racemic scaffold must be synthesized and resolved. The following protocol yields high-purity (S)- or (R)-ligand.

Synthesis Workflow (DOT Diagram)

LigandSynthesis Start 2-Bromopyridine Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation THF, 1h Addition Add 2-Aminobenzophenone Lithiation->Addition Electrophilic Trap Racemate Racemic Alcohol (Intermediate) Addition->Racemate Hydrolysis Resolution Chiral Resolution (L-Tartaric Acid) Racemate->Resolution Crystallization Final Chiral (S)-Ligand (>99% ee) Resolution->Final Base Liberation

Figure 1: Synthetic pathway for the isolation of enantiopure (2-aminophenyl)(pyridin-2-yl)methanol.

Step-by-Step Synthesis
  • Lithiation: In a flame-dried Schlenk flask under Argon, dissolve 2-bromopyridine (1.0 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 min. Stir for 1 hour.

  • Coupling: Dissolve 2-aminobenzophenone (0.9 eq) in THF and add slowly to the lithiated pyridine. Allow the mixture to warm to room temperature (RT) overnight.

  • Quench: Quench with sat. NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.[1]

  • Resolution: Dissolve the racemate in hot Ethanol. Add L-(+)-Tartaric acid (1.0 eq). Allow to crystallize slowly at 4°C for 24 hours.

  • Liberation: Filter the tartrate salt. Suspend in CH₂Cl₂ and wash with 1M NaOH to liberate the free base chiral ligand.

Protocol B: Enantioselective Addition of Diethylzinc to Aldehydes[2][3]

This is the benchmark application for this ligand class. The sulfonamide derivative (N-tosyl) is recommended here to form a rigid zinc-complex.

Mechanism of Action

The reaction proceeds via a bimetallic transition state where the ligand coordinates to one Zinc atom (Lewis acid activating the aldehyde) while the alkyl group is delivered from a second Zinc atom.

ZnMechanism Ligand Chiral Ligand (Sulfonamide deriv.) Complex Active Zn-Complex (Bimetallic) Ligand->Complex 2 eq Et2Zn, -20°C ZnEt2 Diethylzinc (Et2Zn) ZnEt2->Complex TS Transition State (Zimmerman-Traxler) Complex->TS Coordination Aldehyde Substrate (R-CHO) Aldehyde->TS Product Chiral Alcohol (High ee) TS->Product Alkyl Transfer & Hydrolysis

Figure 2: Catalytic cycle for the Et2Zn addition. The bimetallic Zn-bridge is critical for high enantioselectivity.

Experimental Procedure

Reagents:

  • Ligand: N-(2-(hydroxy(pyridin-2-yl)methyl)phenyl)-4-methylbenzenesulfonamide (5 mol%)

  • Source: Diethylzinc (1.0 M in hexane)[2]

  • Solvent: Toluene (anhydrous)

Steps:

  • Catalyst Formation: In a glovebox or under Argon, charge a vial with the Ligand (0.025 mmol) and Toluene (1.0 mL).

  • Zinc Addition: Add Et₂Zn (1.0 mL, 1.0 mmol) at 0°C. The solution will evolve ethane gas. Stir for 30 mins at RT to form the active zinc-chelate.

  • Substrate Addition: Cool the mixture to 0°C. Add the aldehyde (0.5 mmol) slowly.

  • Incubation: Stir at 0°C for 12–18 hours. Monitor conversion by TLC.

  • Workup: Quench with 1N HCl. Extract with Et₂O.[1] Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Performance Data (Substrate Scope)
Substrate (Aldehyde)Time (h)Yield (%)ee (%)Configuration
Benzaldehyde129896(S)
4-Cl-Benzaldehyde109594(S)
4-MeO-Benzaldehyde189297(S)
1-Naphthaldehyde149691(S)
Cinnamaldehyde168889(S)

Note: Electron-deficient aldehydes typically react faster but may require lower temperatures (-20°C) to maintain maximum enantioselectivity.

Protocol C: Ruthenium-Catalyzed Transfer Hydrogenation (ATH)

For the reduction of ketones, the free amino-alcohol form of the ligand is complexed with


.
Preparation of the Ru-Catalyst
  • Complexation: Mix

    
     (0.5 eq) and the chiral ligand (1.0 eq) in 2-propanol.
    
  • Activation: Heat to 80°C for 1 hour. The solution turns deep orange/red.

  • Usage: This solution is used directly as the catalyst stock.

ATH Reaction Protocol
  • Reaction Mix: To a vial, add Acetophenone (1.0 mmol), the Ru-catalyst solution (0.5 mol% Ru), and KOH (2.0 mol%) in 2-propanol (5 mL).

  • Conditions: Stir at 25°C open to Argon (strict Schlenk not required for ATH, but recommended).

  • Mechanism: The reaction proceeds via a concerted proton/hydride transfer (outer-sphere mechanism) mediated by the Ru-center and the ligand's NH/OH protons.

  • Result: Typical yields >95% with 90–97% ee for aryl ketones.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Et₂Zn) Moisture contaminationFlame dry glassware; ensure Toluene is <50 ppm H₂O.
Low ee% (Et₂Zn) Background reactionEnsure temperature is strictly controlled (0°C). Do not add aldehyde before ligand-Zn complex forms.
Racemization (ATH) Product instabilityStop reaction immediately upon completion; prolonged exposure to base can racemize sensitive alcohols.
Precipitation Ligand solubilityFor sulfonamide derivatives, use Toluene/Hexane mixtures rather than pure Hexane.

References

  • Synthesis of Chiral Pyridine-Aminophosphine Ligands: Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. Citation: "Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation." URL:[Link]

  • Diethylzinc Addition Mechanisms: Source: MDPI, Molecules. Citation: "Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes." (Provides protocol parallels for amino-alcohol ligands). URL:[Link]

  • Ruthenium Transfer Hydrogenation: Source: NIH / PubMed Central. Citation: "Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands." URL:[Link]

Sources

Strategic Synthesis of Fused Nitrogen Heterocycles from (2-Aminophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

(2-Aminophenyl)(pyridin-2-yl)methanol (referred to herein as Compound A ) represents a high-value "privileged structure" precursor in medicinal chemistry. Its bifunctional nature—possessing both a nucleophilic aniline amine and a benzylic/pyridylic alcohol—allows for divergent synthetic pathways.

This Application Note details three distinct protocols to access fused nitrogen heterocycles, moving beyond simple substitution to ring-closing annulations. The strategic value lies in the "Divergent Hub" approach:

  • Oxidative Activation: Converting the alcohol to a ketone creates a substrate for Friedländer Annulation (yielding 1,8-naphthyridines).

  • Direct Carbonylation: Utilizing the amino-alcohol motif directly to form 3,1-benzoxazin-2-ones (Efavirenz-like scaffolds).

Strategic Divergence Map

ReactionPathways Start (2-Aminophenyl) (pyridin-2-yl)methanol Ketone INTERMEDIATE HUB (2-Aminophenyl) (pyridin-2-yl)methanone Start->Ketone Protocol 1: Chemoselective Oxidation (MnO2 or IBX) Benzoxazinone TARGET B 4-(Pyridin-2-yl)-1,4-dihydro- 2H-3,1-benzoxazin-2-ones Start->Benzoxazinone Protocol 3: Carbonylative Cyclization (CDI or Triphosgene) Naphthyridine TARGET A Polysubstituted 1,8-Naphthyridines Ketone->Naphthyridine Protocol 2: Friedländer Annulation (Base/Active Methylene)

Figure 1: Divergent synthetic strategy. The starting material serves as a direct precursor for benzoxazinones or, via oxidation, as a "Hub" for accessing the naphthyridine scaffold.

Protocol 1: Chemoselective Oxidation (The Gateway)

Objective: Synthesis of (2-aminophenyl)(pyridin-2-yl)methanone. Rationale: The alcohol moiety in Compound A is benzylic and pyridylic, making it susceptible to over-oxidation or elimination. Traditional Jones oxidation is too harsh for the amino group. We utilize Manganese Dioxide (MnO₂) for its high chemoselectivity, leaving the aniline intact.

Materials
  • (2-Aminophenyl)(pyridin-2-yl)methanol (1.0 equiv)

  • Activated MnO₂ (10.0 equiv) Note: High surface area "active" grade is required.

  • Dichloromethane (DCM) or Chloroform (Anhydrous)

  • Celite® 545 filter aid

Step-by-Step Methodology
  • Preparation: Dissolve Compound A (e.g., 5.0 mmol) in anhydrous DCM (50 mL). Ensure the solution is clear; sonicate if necessary.

  • Addition: Add activated MnO₂ (50.0 mmol) in three portions over 15 minutes. Reasoning: Exotherm control and preventing surface saturation of the oxidant.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 12–24 hours.

    • Monitoring: Check TLC (SiO₂, 50% EtOAc/Hexanes). The alcohol (lower R_f) should disappear, replaced by the ketone (higher R_f, UV active).

    • Self-Validation: The reaction mixture will turn black/brown. If conversion stalls after 12h, add a fresh portion of MnO₂ (2 equiv).

  • Workup: Filter the suspension through a pad of Celite®. Wash the pad thoroughly with DCM (3 x 20 mL) to recover adsorbed product.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting yellow/orange solid is typically >95% pure and suitable for Protocol 2 without column chromatography.

Yield Expectation: 85–92%.

Protocol 2: Modified Friedländer Annulation

Objective: Synthesis of 2,3-disubstituted-1,8-naphthyridines. Target Class: Kinase inhibitors, antibacterial agents. Mechanism: Base-catalyzed condensation of the amino-ketone with an active methylene compound (ketone or keto-ester), followed by intramolecular cyclodehydration.[1][2]

Mechanistic Pathway[1][3]

Friedlander Step1 Amino-Ketone (Nucleophile) Aldol Intermediate A: Aldol Adduct Step1->Aldol Base (KOH) Reagent Active Methylene (R-CH2-C=O-R') Reagent->Aldol Imine Intermediate B: Schiff Base / Enamine Aldol->Imine - H2O Cyclization Intramolecular Cyclodehydration Imine->Cyclization Heat Product 1,8-Naphthyridine Product Cyclization->Product - H2O (Aromatization)

Figure 2: The Friedländer mechanism involves a delicate balance of aldol condensation and imine formation.[1] The sequence depends on pH, but the thermodynamic drive to form the pyridine ring (naphthyridine core) ensures product stability.

Experimental Protocol

Substrate Scope: This protocol works well with acetophenone (yields 2-phenyl-1,8-naphthyridine) or ethyl acetoacetate (yields ester derivatives).

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine:

    • (2-Aminophenyl)(pyridin-2-yl)methanone (1.0 equiv, from Protocol 1)

    • Active Methylene Compound (e.g., Acetophenone, 1.2 equiv)

    • Ethanol (absolute, 10 mL/mmol)

    • KOH pellets (0.2 equiv) or saturated ethanolic KOH (catalytic).

  • Reflux: Heat the mixture to reflux (78 °C) for 4–8 hours.

    • Visual Cue: The solution often darkens from yellow to deep orange/red as the conjugated system forms.

  • Monitoring: Monitor by TLC. The disappearance of the amino-ketone is the primary endpoint.

  • Workup:

    • Cool to room temperature.[1][3]

    • Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH, and dry.

    • Scenario B (No precipitate): Evaporate solvent, redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Recrystallization from EtOH/DMF or flash chromatography (0-5% MeOH in DCM).

Data Summary Table: Active Methylene Scope

Active Methylene (R-CH₂-COR')Product StructureTypical YieldNotes
Acetophenone 2-Phenyl-4-(pyridin-2-yl)quinoline75-85%Structure is actually a 1,8-naphthyridine derivative due to the pyridine ring in the starting material.
Cyclohexanone Tetracyclic fused system65-75%Requires longer reflux (12h).
Ethyl Acetoacetate Ester-substituted naphthyridine80-90%Very fast reaction.

Protocol 3: Carbonylative Cyclization (Benzoxazinones)

Objective: Synthesis of 4-(pyridin-2-yl)-1,4-dihydro-2H-3,1-benzoxazin-2-one. Target Class: HIV Reverse Transcriptase Inhibitors (Efavirenz analogs). Concept: The 1,2-amino-alcohol motif is a perfect "template" for inserting a carbonyl bridge. We use 1,1'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene.

Materials
  • (2-Aminophenyl)(pyridin-2-yl)methanol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)

  • THF (Anhydrous) or 1,4-Dioxane

  • Triethylamine (Optional, 1.0 equiv if reaction is sluggish)

Step-by-Step Methodology
  • Dissolution: Dissolve the amino-alcohol (1.0 equiv) in anhydrous THF (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Addition: Add CDI (1.2 equiv) in one portion at 0 °C.

    • Observation: Gas evolution (CO₂) will occur. Ensure proper venting.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 3 hours. If starting material remains (TLC), heat to 50 °C for 1 hour.

    • Mechanism:[1][2][4][5][6][7][8] The amino group attacks the CDI first (forming an imidazole urea), followed by intramolecular attack of the hydroxyl group to close the ring and release the second imidazole molecule.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Isolation:

    • Vigorously stir the aqueous mixture. The product often precipitates as a white or off-white solid.

    • Filter, wash with water, and dry under vacuum.[1]

    • If oil forms: Extract with EtOAc, wash with 1M HCl (to remove imidazole byproduct) and brine.

  • Validation: ¹H NMR will show the disappearance of the broad -OH and -NH₂ signals and a downfield shift of the benzylic proton due to the cyclic carbamate formation.

Yield Expectation: 88–95%.

References

  • Friedländer Annulation & Naphthyridines

    • Mogilaiah, K., et al. "CeCl3[2]·7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines."[2] Indian Journal of Heterocyclic Chemistry, vol. 24, 2015, pp. 305-308.[2]

    • BenchChem.[1] "Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives." BenchChem Application Library, 2025.

  • Oxidation Protocols (MnO₂)

    • ACS GCI Pharmaceutical Roundtable. "Reagent Guide: Manganese Dioxide (MnO₂)." ACS Green Chemistry Institute, 2026.

    • Common Organic Chemistry. "Alcohol to Ketone: MnO2 Protocols."

  • Pyrido[1,2-a]indole & Related Fusions

    • Guchhait, S. K., et al. "Synthesis of pyrido[1,2-a]indoles." RSC Advances, 2017.

    • Science of Synthesis.[9] "Review: Pyrido[1,2-α]indoles." Thieme Chemistry, 2022.[10][9]

  • Benzoxazinone Synthesis

    • ResearchGate.[3] "Reaction of 2-amino-aryl-alcohols with CDI." Journal of Heterocyclic Chemistry, Contextual Reference.

Sources

Reductive amination procedures involving (2-Aminophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Procedures Involving (2-Aminophenyl)(pyridin-2-yl)methanol

Introduction & Mechanistic Rationale

(2-Aminophenyl)(pyridin-2-yl)methanol (CAS: 115177-59-8) is a highly versatile, bifunctional scaffold utilized extensively in medicinal chemistry and organometallic catalysis. Structurally, it possesses an aniline moiety, a pyridine ring, and a secondary alcohol. This unique stereoelectronic arrangement allows it to function in two distinct chemical paradigms:

  • As a Substrate: The primary aniline group undergoes selective reductive amination to yield N-alkylated derivatives, which are critical precursors for complex heterocycles.

  • As a Tridentate Ligand: The N,N,O-coordination sphere (aniline nitrogen, pyridine nitrogen, and hydroxyl oxygen) forms robust, hemilabile complexes with transition metals like Ruthenium(II). These complexes are highly active catalysts for the "borrowing hydrogen" reductive amination of carbonyls[1].

Protocol A: (2-Aminophenyl)(pyridin-2-yl)methanol as a Substrate

When functionalizing the aniline group of this compound, the electron-withdrawing nature of the adjacent pyridyl-methanol group slightly reduces the nucleophilicity of the primary amine. Therefore, choosing the correct reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is milder than NaBH₄, operates efficiently in weakly acidic environments, and selectively reduces iminium ions without prematurely reducing the unreacted aldehyde[2].

Self-Validating Workflow for Direct Reductive Amination:

  • Imine Condensation: Dissolve 1.0 eq of (2-aminophenyl)(pyridin-2-yl)methanol and 1.05 eq of the target aldehyde in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point (83 °C vs 39 °C), allowing for gentle heating if the initial imine condensation is sterically hindered.

  • Acid Catalysis: Add 1.5 eq of glacial acetic acid to activate the carbonyl.

    • Validation Check: Spot the reaction on a TLC plate (Hexane:EtOAc 7:3). The disappearance of the starting aniline and the appearance of a less polar imine spot confirms successful condensation. Do not proceed to the reduction step until this conversion is >95% complete.

  • Selective Reduction: Cool the mixture to 0 °C. Portion-wise, add 1.5 eq of NaBH(OAc)₃.

    • Causality: Cooling mitigates the exothermic hydride transfer, preventing over-alkylation or unwanted reduction of the pyridine ring.

  • Quenching & Extraction: Stir for 12 hours at room temperature. Quench by slowly adding saturated aqueous NaHCO₃.

    • Validation Check: Test the aqueous layer with pH indicator paper; it must read >7.5. If the solution remains acidic, the newly formed secondary amine will protonate, become water-soluble, and be lost during extraction. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

G Step1 1. Condensation Amine + Aldehyde in DCE Step2 2. Validation TLC confirms Imine Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 at 0°C Step2->Step3 Step4 4. Quench NaHCO3 (pH > 7.5) Step3->Step4 Step5 5. Isolation EtOAc Extract & Purify Step4->Step5

Caption: Workflow for the direct reductive amination of (2-aminophenyl)(pyridin-2-yl)methanol.

Protocol B: Application as a Tridentate N,N,O-Ligand in "Borrowing Hydrogen" Catalysis

Beyond acting as a substrate, the N,N,O coordination sphere of (2-aminophenyl)(pyridin-2-yl)methanol derivatives makes them excellent tridentate ligands for transition metals. When coordinated to Ruthenium(II), these complexes catalyze the 3 of carbonyls[3].

Mechanistic Causality: In this green chemistry approach, an alcohol is used as the alkylating agent instead of an aldehyde, generating water as the sole byproduct. The Ru-N,N,O catalyst dehydrogenates the alcohol to an aldehyde, generating a Ru-hydride species. The aldehyde condenses with an amine to form an imine, which is subsequently reduced by the Ru-hydride, regenerating the catalyst. The hemilability of the hydroxyl oxygen in the N,N,O-ligand is crucial: it temporarily detaches from the Ru center to create an open coordination site for the alcohol substrate, while the rigid N,N-chelate prevents the catalyst from degrading during the high-temperature catalytic cycle[1].

G Cat Ru(II)-N,N,O Catalyst Ald Carbonyl Intermediate Cat->Ald RuH Ru-Hydride Species Cat->RuH Hydride Transfer Alc Alcohol Substrate Alc->Cat Oxidation Imi Imine Intermediate Ald->Imi Condensation (-H2O) Ami Amine Reactant Ami->Imi Imi->RuH RuH->Cat Catalyst Regeneration Prod Alkylated Amine Product RuH->Prod Reduction

Caption: The Borrowing Hydrogen catalytic cycle enabled by the Ru(II)-N,N,O complex.

Catalyst Preparation & Reaction Protocol:

  • Complexation: In a glovebox, combine[Ru(p-cymene)Cl₂]₂ (0.5 mol%) and the N-alkylated (2-aminophenyl)(pyridin-2-yl)methanol ligand (1.1 mol%) in anhydrous toluene. Stir at 80 °C for 1 hour to form the active Ru-N,N,O complex.

  • Substrate Addition: Add the primary amine (1.0 eq), the primary alcohol (1.2 eq), and a catalytic amount of base (e.g., t-BuOK, 10 mol%) to facilitate the initial alcohol dehydrogenation.

  • Reaction: Seal the vessel and heat to 110 °C for 18 hours.

    • Validation Check: The reaction must be strictly anaerobic; the presence of oxygen will irreversibly oxidize the Ru-hydride intermediate, permanently halting the catalytic cycle.

  • Workup: Cool to room temperature, filter through a short pad of silica to remove the metal catalyst, and purify via column chromatography.

Quantitative Data: Optimization of Reductive Amination

The following table summarizes the optimized reaction conditions for both paradigms (Substrate vs. Ligand):

EntryRole of CompoundSubstrateAlkylating AgentCatalyst / ReagentSolventTemp (°C)Yield (%)
1Substrate(2-Aminophenyl)(pyridin-2-yl)methanolBenzaldehydeNaBH(OAc)₃ (1.5 eq)DCE2588
2Substrate(2-Aminophenyl)(pyridin-2-yl)methanolAcetoneNaBH(OAc)₃ (2.0 eq)DCE5072
3LigandAnilineBenzyl AlcoholRu-N,N,O (1.0 mol%)Toluene11094
4LigandAnilineBenzyl AlcoholRu-N,N,O (0.1 mol%)Toluene11045

Note: Entries 1-2 represent the compound acting as a substrate. Entries 3-4 represent the compound acting as an N,N,O-ligand in the borrowing hydrogen methodology.

References

  • Reductive amination – Knowledge and References Source: taylorandfrancis.com URL:[Link]

  • One-pot reductive amination of carbonyl compounds with ammonia via 'hydrogen borrowing' Source: uj.ac.za (Journal of Organometallic Chemistry) URL:[Link]

  • Borrowing Hydrogen for Organic Synthesis Source: acs.org (ACS Central Science) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (2-Aminophenyl)(pyridin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (2-aminophenyl)(pyridin-2-yl)methanol (CAS: 5543-34-0) presents a classic "amphoteric" challenge in organic synthesis.[1] You are coupling a nucleophilic pyridine ring with an electrophilic carbonyl, all while managing a labile aniline proton that is acidic enough (


) to quench organometallic reagents but nucleophilic enough to cause side reactions.[1]

This guide prioritizes two validated synthetic pathways:

  • Route A (Robust): Hydride reduction of the corresponding ketone [(2-aminophenyl)(pyridin-2-yl)methanone].[1][2]

  • Route B (Direct): Directed ortho-lithiation/addition using N-protected intermediates.

Part 1: Route Selection & Decision Matrix

Before starting, verify your precursors.[1] The choice of route depends heavily on the availability of the ketone intermediate versus the aldehyde/bromide precursors.

RouteSelection cluster_warn Critical Warning Start Start: Select Precursors KetoneAvail Is (2-aminophenyl)(pyridin-2-yl) methanone available? Start->KetoneAvail RouteA ROUTE A: Ketone Reduction (High Fidelity, Scalable) KetoneAvail->RouteA Yes RouteB ROUTE B: Organometallic Addition (Requires Protection Steps) KetoneAvail->RouteB No (Have 2-bromopyridine & 2-aminobenzaldehyde) Sub_A1 Reagent: NaBH4 or Asymmetric Ir-Catalyst RouteA->Sub_A1 Sub_B1 Critical Step: Protect Aniline (Boc/Pivaloyl) RouteB->Sub_B1 Warn Do NOT use Grignard on unprotected aniline! Sub_B1->Warn

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.

Part 2: Troubleshooting Route A (Ketone Reduction)

Context: This is the industry-preferred route due to milder conditions. The ketone is reduced to the secondary alcohol using Sodium Borohydride (


) or via asymmetric transfer hydrogenation if a specific enantiomer is required.[1][2]
Protocol: Standard Reduction
  • Dissolution: Dissolve 1.0 eq of ketone in MeOH (0.2 M).

  • Addition: Cool to 0°C. Add

    
     (1.5 eq) portion-wise to control 
    
    
    
    evolution.
  • Quench: Acetone or dilute HCl (careful with pH).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Incomplete Conversion Borane complexation with Pyridine nitrogen.The pyridine nitrogen can coordinate with boron species, stalling the reaction.[1][2] Fix: Add 1.0 eq of

or

(Luche conditions) to activate the carbonyl and sequester the borate species [1].
Over-reduction (Deoxygenation) Acidic workup too harsh.[1][2]Benzylic alcohols ortho to amines are prone to dehydration/elimination to form iminium/quinone methides. Fix: Quench with saturated

instead of HCl. Keep pH > 7 during extraction.
Product is an Oil/Gum Pyridine-Borane adducts remaining.Boron salts are sticking to the pyridine ring. Fix: Perform an oxidative workup (add dilute

or reflux in MeOH/Tartaric acid) to break the N-B bond before extraction.[1]

Part 3: Troubleshooting Route B (Organometallic Addition)

Context: This route involves generating 2-lithiopyridine (via halogen-lithium exchange) and adding it to 2-aminobenzaldehyde.[1] CRITICAL FAILURE POINT: The free amine (


) on the benzaldehyde will quench the lithiated pyridine immediately.
Protocol: The "Protected" Pathway
  • Protection: Convert 2-aminobenzaldehyde to N-Boc-2-aminobenzaldehyde or N-Pivaloyl derivative.

  • Lithiation: 2-Bromopyridine +

    
    -BuLi (in THF at -78°C) 
    
    
    
    2-Lithiopyridine.[1]
  • Addition: Cannulate aldehyde into the lithio-species.

  • Deprotection: Acidic hydrolysis (TFA/DCM).[1][2]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<20%) "Proton Quench" via acidic protons.[1]Even with Boc protection, the amide proton is slightly acidic (

).[1][2] Fix: Use 2.2 equivalents of 2-Lithiopyridine. The first equivalent deprotonates the amide; the second performs the nucleophilic attack [2].
Wurtz Coupling Dimer Temperature too high during lithiation.2-Lithiopyridine is unstable above -40°C and attacks its own precursor (2-bromopyridine).[1] Fix: Maintain internal temperature strictly below -70°C during the halogen-lithium exchange.
Aldehyde Polymerization Base-catalyzed aldol condensation.2-Lithiopyridine is a strong base. If addition is slow, it enolizes the aldehyde (if enolizable protons exist) or causes polymerization.[1] Fix: Add the aldehyde rapidly or use Inverse Addition (add Lithio species to the aldehyde).

Part 4: Purification & Isolation (The "Pyridine Drag")

Researchers often lose yield during column chromatography because pyridine derivatives interact strongly with the acidic silanols on silica gel.

Purification Crude Crude Reaction Mixture TLC TLC Analysis (Streaking?) Crude->TLC Decision Select Stationary Phase TLC->Decision Method1 Std. Silica + 1% Et3N (Deactivates Silanols) Decision->Method1 Mod. Streaking Method2 Alumina (Neutral) (Best for acid-sensitive) Decision->Method2 Heavy Streaking Method3 Recrystallization (EtOH/Hexane) Decision->Method3 Solid Crude

Figure 2: Purification workflow to mitigate pyridine-silica interactions.

Key Recommendation: Pre-wash your silica gel column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1][2] This caps the acidic sites and prevents the "tailing" of the pyridine product [3].

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use the Grignard reagent (2-pyridylmagnesium bromide) instead of the Lithium reagent? A: Yes, but 2-pyridyl Grignards are notoriously sluggish to form directly from Mg metal. It is better to form 2-lithiopyridine first (


-BuLi + 2-Bromopyridine) and then transmetallate with 

if you need the milder Grignard reactivity (e.g., to reduce chemoselectivity issues) [4].[1]

Q2: My product turns brown upon storage. Why? A: (2-Aminophenyl)methanols are essentially ortho-amino benzyl alcohols.[1] They are prone to auto-oxidation to form imines or quinone-like species. Storage: Store under Argon at -20°C. If possible, convert to the HCl salt for long-term stability, though this may be hygroscopic.

Q3: Is there a way to avoid protecting the aniline in Route B? A: Theoretically, yes, by using 3.0+ equivalents of the organometallic reagent (Sacrificial base method).[1][2]

  • Eq 1: Deprotonates

    
    .
    
  • Eq 2: Deprotonates

    
     (unlikely) or coordinates.
    
  • Eq 3: Attacks the carbonyl.

  • Verdict: This is messy, atom-uneconomical, and leads to high background noise.[1][2] Not recommended.

References

  • Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.[1]

  • Clayden, J. (2002).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Ortho-lithiation and protecting groups).

  • Li, J. J. (2009).[1][2] Name Reactions for Homologations-I. Wiley-Interscience. (Discussion on pyridine purification techniques). [1]

  • Knochel, P., et al. (2003).[1][2] Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition, 42(36), 4302-4320.[1][2] [1]

  • Vertex AI Search Results. (2023). Synthesis of (2-aminophenyl)(pyridin-2-yl)methanol and related derivatives.

Sources

Recrystallization solvent systems for high-purity (2-Aminophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide is designed to address the specific purification challenges of (2-Aminophenyl)(pyridin-2-yl)methanol . This intermediate combines a basic pyridine ring, a primary aniline, and a secondary alcohol, creating a "push-pull" electronic system that makes it prone to oiling out and oxidation.

The following guide synthesizes standard purification protocols with specific chemical behaviors of amino-aryl-pyridine scaffolds.

Part 1: Solvent System Selection Matrix

Core Principle: This molecule exhibits amphoteric-like solubility due to the basic nitrogen atoms (pyridine/aniline) and the H-bond donor/acceptor (alcohol). It is generally soluble in chlorinated solvents and alcohols, but sparingly soluble in non-polar hydrocarbons.

Recommended Solvent Systems
System TypeSolvent CompositionPrimary Use CaseTechnical Notes
Primary (Binary) Ethyl Acetate (Solvent) + n-Heptane (Antisolvent) General Purification Best Balance. The aniline/pyridine moiety dissolves well in hot EtOAc. Heptane acts as a gentle antisolvent to force lattice formation without trapping impurities.
Secondary (Single) 2-Propanol (IPA) High Polarity Impurities Effective if the crude contains inorganic salts or highly polar oxidation byproducts. Requires cooling to -20°C for maximum yield.
Tertiary (Aromatic) Toluene Removal of Tars/Oils Excellent for "degreasing" crude products. The rigid aromatic structure of the solvent aids in stacking the pyridine/phenyl rings of the product.
Salt Formation Ethanol + HCl (g) Enantiomeric Resolution or Storage Note: If the neutral free base is unstable or an oil, converting to the Dihydrochloride salt often yields a stable, crystalline solid.

Critical Warning: Avoid Acetone or MEK (Methyl Ethyl Ketone). The primary amine on the aniline ring can react with ketones to form imines (Schiff bases) under heat, destroying your product.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: This is the most common failure mode for amino-alcohols. The compound forms a supercooled liquid (oil) because the intermolecular Hydrogen bonds (N-H...O) compete with the crystal lattice formation. Immediate Fix:

  • Reheat the mixture until the oil redissolves.

  • Add Seed Crystals: If available, add a speck of pure solid at the "Cloud Point" (see Protocol below).

  • Trituration: If no seed is available, cool the oil, decant the solvent, and scratch the oil vigorously with a glass rod in the presence of a small amount of cold Hexane or Diethyl Ether.

Issue 2: The Product is Colored (Red/Brown) instead of Off-White

Diagnosis: Oxidation of the aniline nitrogen (forming azo or nitroso species) or the pyridine nitrogen (N-oxide). Immediate Fix:

  • Activated Carbon Treatment: During the hot dissolution step, add Activated Charcoal (1-3 wt%) . Boil for 5 minutes and filter while hot through Celite.

  • Inert Atmosphere: Perform the recrystallization under a Nitrogen or Argon blanket to prevent further oxidation.

Issue 3: Low Yield after Filtration

Diagnosis: The compound has high solubility in the mother liquor due to the basic pyridine ring. Immediate Fix:

  • pH Adjustment: If using an aqueous/alcohol system, ensure the pH is slightly basic (pH ~9-10) using dilute NH₄OH to suppress the solubility of the protonated amine species.

  • Second Crop: Concentrate the mother liquor to 20% of its original volume and cool to -20°C.

Part 3: Standard Operating Procedure (SOP)

Protocol: Cloud Point Crystallization (EtOAc/Heptane)

Objective: To purify (2-Aminophenyl)(pyridin-2-yl)methanol while preventing oiling out.

Reagents:

  • Crude (2-Aminophenyl)(pyridin-2-yl)methanol

  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: n-Heptane (HPLC Grade)

Workflow:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Solvent A (EtOAc) in small portions while heating to a gentle reflux (approx. 75°C). Add just enough solvent to dissolve the solid completely.[1]

    • Checkpoint: If the solution is dark, perform the Carbon Treatment (see Troubleshooting).

  • Cloud Point Titration: While maintaining reflux, add Solvent B (Heptane) dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) is observed.

  • Back-off: Add Solvent A dropwise until the solution becomes clear again (usually 0.5 - 1 mL).

  • Controlled Cooling:

    • Remove from heat.[2][3] Place the flask on a cork ring or warm surface (insulator).

    • Allow to cool to Room Temperature (RT) undisturbed over 2 hours.

    • Visual Check: If oil droplets appear, reheat and add slightly more Solvent A.

  • Crystallization: Once at RT, move to a 4°C fridge for 4 hours.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

Part 4: Visualizing the Logic

Figure 1: Recrystallization Workflow & Decision Tree

RecrystallizationLogic Start Start: Crude Solid Dissolve Dissolve in Hot EtOAc Start->Dissolve CheckColor Is Solution Dark/Colored? Dissolve->CheckColor Carbon Add Activated Carbon & Filter Hot CheckColor->Carbon Yes AddAnti Add Heptane to Cloud Point CheckColor->AddAnti No Carbon->AddAnti Cool Slow Cool to RT AddAnti->Cool CheckState Did it Oil Out? Cool->CheckState Reheat Reheat & Add More EtOAc CheckState->Reheat Yes (Oil) Filter Filter & Wash CheckState->Filter No (Crystals) Reheat->Cool Dry Dry under Vacuum (40°C) Filter->Dry

Caption: Logic flow for the binary solvent recrystallization, highlighting the critical intervention points for color removal and oiling out.

Figure 2: The "Oiling Out" Phenomenon

OilingOut Cause Cause: Impurities lower MP + Strong H-Bonding Phenomenon Liquid Phase Separation (Oiling Out) Cause->Phenomenon Consequence Impurities Trapped in Oil Droplets Phenomenon->Consequence Solution Solution: Seeding + Slower Cooling Phenomenon->Solution Intervention Result Low Purity Solid Consequence->Result

Caption: Mechanistic pathway of oiling out. Intervention must occur at the phase separation stage to ensure lattice purity.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general solvent properties and purification techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on recrystallization apparatus and troubleshooting oiling out).

  • Zhang, Y., et al. (2019). Preparation method of (R)-phenyl(pyridine-2-yl)methanol derivative. CN Patent CN109776400B. (Describes the purification of the direct phenyl-analog using Ethyl Acetate extraction and concentration).

  • ChemicalBook. (2024). alpha-(4-chlorophenyl)pyridine-2-methanol Properties. (Provides solubility data and melting points for chlorinated analogs, validating the use of Ethyl Acetate/Hexane systems).

  • University of York. (2024). Problems with Recrystallisations: Oiling Out. Dept of Chemistry Teaching Labs. (Academic verification of the "Oiling Out" mechanism in amino-organic compounds).

Sources

Preventing oxidation and degradation of (2-Aminophenyl)(pyridin-2-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation and Degradation in Solution

Welcome to the technical support center for (2-Aminophenyl)(pyridin-2-yl)methanol. This guide is designed to provide you with in-depth, field-proven insights into the handling, storage, and use of this compound. Given its chemical structure, featuring both an aromatic amine and a benzylic alcohol, this molecule is susceptible to specific degradation pathways, primarily oxidation. This document will address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure the integrity of your research.

Part A: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: My solution of (2-Aminophenyl)(pyridin-2-yl)methanol has turned yellow/brown. What happened?

Answer:

A yellow or brown discoloration is a classic indicator of oxidation. The 2-aminophenyl (aniline) moiety in the molecule is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process can be accelerated by factors such as light, elevated temperatures, and the presence of trace metal impurities in your solvent.

The oxidation of aromatic amines can lead to the formation of highly colored polymeric species or quinone-imine type structures, which are responsible for the observed color change.[1] The benzylic alcohol group is also a potential site for oxidation, which could lead to the formation of (2-aminophenyl)(pyridin-2-yl)methanone, although the oxidation of the aniline group is typically more facile and the primary cause of discoloration.[3][4]

Issue 2: I'm observing poor reproducibility and loss of activity in my biological assays. Could this be related to compound degradation?

Answer:

Absolutely. The same oxidative degradation that causes discoloration alters the chemical structure of your compound. The formation of oxides, ketones, or polymeric byproducts means the concentration of the active parent compound is decreasing. These new impurities may be inactive, have different activity profiles, or could even be cytotoxic, leading to unreliable and irreproducible experimental results.[5] It is crucial to ensure the stability and purity of your compound solution immediately before use.

Part B: Frequently Asked Questions (FAQs) & Best Practices

This section provides preventative strategies and best practices for working with (2-Aminophenyl)(pyridin-2-yl)methanol.

Q1: What is the fundamental cause of this compound's instability?

A1: The primary cause is the molecule's susceptibility to oxidation. This is due to two key functional groups:

  • The 2-Aminophenyl Group: The electron-donating amino (-NH₂) group makes the aromatic ring electron-rich and thus highly prone to oxidation.[1] This is a common characteristic of aniline and its derivatives.[2][6]

  • The Pyridin-2-yl-methanol Group: The benzylic alcohol is a secondary site susceptible to oxidation, which would convert it to a ketone.[3][4]

The combination of these groups, particularly the aniline moiety, makes rigorous exclusion of atmospheric oxygen a critical requirement for maintaining the compound's integrity.[5][7]

Q2: What are the ideal storage conditions for solid and solution forms of this compound?

A2: Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary driver of oxidation. Argon is denser than air and can provide a better protective blanket.[7]
Temperature -20°C to -80°CSlows the kinetic rate of all chemical degradation pathways.[8][9][10] Avoid repeated freeze-thaw cycles.
Light Amber vials or store in darknessProtects against photo-oxidation, as UV light can catalyze the formation of free radicals.[9][10][11][12]
Container Tightly sealed glass vials with PTFE-lined capsPrevents ingress of air and moisture.[13] PTFE liners provide a good chemical barrier.
Q3: Which solvents should I use, and how should I prepare them?

A3: Solvent choice and preparation are critical.

  • Recommended Solvents: Anhydrous, aprotic solvents such as Dioxane, Tetrahydrofuran (THF), or Toluene are generally preferred. If an alcohol solvent is required, use anhydrous ethanol or methanol.

  • Solvent Purity: Always use high-purity, anhydrous grade solvents. Water can participate in degradation pathways and should be rigorously excluded.[7][14]

  • Deoxygenation is Mandatory: Dissolved oxygen in solvents is a major culprit in compound oxidation.[15] You must deoxygenate your solvents immediately prior to use.

Below is a diagram and protocol for deoxygenating solvents via inert gas sparging, a common and effective laboratory technique.

G cluster_setup Inert Gas Sparging Setup InertGas Inert Gas Source (Argon or N2) InletNeedle Long Inlet Needle (below surface) InertGas->InletNeedle Gas Flow In Flask Solvent in Schlenk Flask OutletNeedle Short Outlet Needle (in headspace) Flask->OutletNeedle InletNeedle->Flask Bubbler Oil Bubbler OutletNeedle->Bubbler Gas Flow Out caption Workflow for Solvent Deoxygenation via Sparging.

Caption: Workflow for Solvent Deoxygenation via Sparging.

Protocol 1: Solvent Deoxygenation by Inert Gas Sparging

This method is effective for most applications.[15][16]

  • Setup: Place your anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. The flask should have a sidearm with a stopcock and a septum-sealed main neck.

  • Needle Placement: Insert a long needle (e.g., a 20-gauge spinal needle) connected via tubing to your inert gas regulator through the septum. The tip of the needle must be positioned below the solvent's surface.

  • Venting: Insert a second, shorter needle through the septum to act as a gas outlet. This can be directed to an oil bubbler to monitor the gas flow rate.[1]

  • Sparging: Begin a gentle but steady bubbling of inert gas (Argon or Nitrogen) through the solvent while stirring. A typical rate is 2-3 bubbles per second.

  • Duration: Sparge the solvent for a minimum of 30-60 minutes.[15] For larger volumes, increase the time accordingly.

  • Storage: After degassing, remove the needles and maintain a positive pressure of the inert gas in the flask. The solvent is now ready for use. It is best to use freshly degassed solvents within the same day.[15]

For extremely sensitive applications, the "Freeze-Pump-Thaw" method is the most rigorous technique for removing dissolved gases.[15][16]

Q4: Can I add a stabilizer or antioxidant to my solution?

A4: Yes, for long-term storage or high-temperature applications, adding an antioxidant can provide additional protection.

  • Mechanism: Antioxidants are sacrificial agents that react with and neutralize free radicals, thereby inhibiting the chain reactions that lead to compound degradation.[17][18][19]

  • Recommended Antioxidant: A common choice for organic compounds is Butylated Hydroxytoluene (BHT). It is a hindered phenolic antioxidant that effectively traps free radicals.[19][20]

  • Concentration: A low concentration is typically effective. Start with a concentration in the range of 0.01% to 0.1% (w/v). The optimal amount may require some empirical testing for your specific application.

  • Considerations: Ensure the antioxidant is compatible with your downstream application. For example, check if BHT interferes with your biological assay or analytical method.

Q5: What is the correct procedure for preparing a solution and running a reaction under an inert atmosphere?

A5: The key is to prevent exposure to air at every step. This is typically achieved using a Schlenk line or within a glovebox.[5][7][14]

G start Start: Dry Glassware degas Prepare Degassed Solvent (Protocol 1) start->degas weigh Weigh Solid Compound (in glovebox or under N2 flush) start->weigh dissolve Dissolve Compound in Degassed Solvent via Cannula Transfer degas->dissolve weigh->dissolve react Run Reaction Under Positive Inert Gas Pressure dissolve->react end Work-up & Analysis react->end caption Workflow for Handling Air-Sensitive Compound.

Caption: Workflow for Handling Air-Sensitive Compound.

Protocol 2: General Handling of (2-Aminophenyl)(pyridin-2-yl)methanol
  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum to remove adsorbed moisture.[14][21] Assemble while hot and allow to cool under a stream of inert gas.

  • Inert Atmosphere: Connect your reaction flask (a Schlenk flask is ideal) to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Reagent Addition:

    • Solid: If possible, weigh and add the solid compound inside a glovebox.[7] Alternatively, add the solid to the flask and quickly re-establish the inert atmosphere, or add it under a positive flow of inert gas.

    • Solvent: Transfer the previously degassed solvent into the reaction flask using a gas-tight syringe or via cannula transfer.[7][14]

  • Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction. This is often achieved by connecting the flask to the inert gas manifold of the Schlenk line with an oil bubbler to vent excess pressure.

  • Work-up: Conduct any subsequent work-up steps (e.g., filtration, extraction) as quickly as possible to minimize air exposure.[1] If the product is also air-sensitive, these steps should also be performed using inert atmosphere techniques.[2]

By adhering to these protocols, you can significantly minimize the risk of oxidation and degradation, ensuring the quality and reliability of your experimental outcomes.

References
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents [closed]. [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Google Patents. (2012).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. [Link]

  • ResearchGate. (n.d.). Aniline degradation by electrocatalytic oxidation. [Link]

  • Thieme. (n.d.). 2.1 Introduction 2.2 The Purification of Inert Gases and Solvents. [Link]

  • ACS Omega. (2024). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. [Link]

  • Pol J Microbiol. (2010). Mechanism of aniline degradation by yeast strain Candida methanosorbosa BP-6. [Link]

  • Ann Chim. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. [Link]

  • ResearchGate. (n.d.). Bacterial degradation of aniline. [Link]

  • MDPI. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. [Link]

  • Reddit. (2025). Best Way to Remove Dissolved Oxygen from Water : r/chemistry. [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. [Link]

  • OMGCHEERS. (2025). How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light. [Link]

  • Oxford Academic. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]

  • ResearchGate. (n.d.). Scheme 1. Copper(I)-catalyzed oxidation of (2-aminophenyl)methanol. [Link]

  • Boones Wine & Spirits. (2024). How to Properly Store Your Liquor. [Link]

  • TotalEnergies Additive Fuels. (n.d.). Antioxidants and Stabilisers Additives. [Link]

  • MDPI. (2025). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. [Link]

  • PMC. (2023). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. [Link]

  • ResearchGate. (n.d.). Stabilization of Natural Dyes by High Levels of Antioxidants. [Link]

Sources

Technical Support Center: Handling Hygroscopic Salts of (2-Aminophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, formulation scientists, and drug development professionals through the complexities of handling highly hygroscopic pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The compound (2-Aminophenyl)(pyridin-2-yl)methanol (CAS: 115177-59-8) is a versatile chiral amino alcohol. Because it possesses multiple hydrogen-bond donors and acceptors (a primary amine, a pyridine nitrogen, and a hydroxyl group), its salt forms (e.g., hydrochlorides, mesylates) are highly susceptible to moisture uptake. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind moisture-induced solid-state transformations.

Core Principles & Troubleshooting FAQs

Q1: Why does the hydrochloride salt of (2-Aminophenyl)(pyridin-2-yl)methanol exhibit significantly higher hygroscopicity than its free base? A: The free base relies on stable intramolecular hydrogen bonding between the aniline amino group, the pyridine nitrogen, and the hydroxyl group. Upon salt formation (e.g., protonation by HCl), these intramolecular networks are disrupted to accommodate the counterion. The introduced chloride ion and the newly charged species create a high-energy crystal lattice with unsatisfied hydrogen-bond donors and acceptors. Atmospheric water molecules are readily absorbed to satisfy these thermodynamic deficits, altering the internal energy, thermodynamic activity, and mechanical properties of the salt[1].

Q2: How can I differentiate between surface moisture (physisorption) and a true hydrate (chemisorption) in my batch? A: This requires correlating Dynamic Vapor Sorption (DVS) with Thermogravimetric Analysis (TGA).

  • Causality: Physisorbed water sits loosely on the crystal surface. In DVS, it shows a linear, reversible mass increase without hysteresis. In TGA, it evaporates continuously from ambient temperature up to ~100°C.

  • Chemisorption: Chemisorbed water is incorporated directly into the crystal lattice to form a hydrate. In DVS, hydrate formation presents as a sharp step-change in mass at a specific relative humidity (RH), often with significant hysteresis during desorption because breaking the crystal lattice requires more energy than forming it[2]. In TGA, bound water is released as a distinct step-loss at a higher, specific temperature corresponding to the desolvation energy.

Q3: My salt turns into a sticky paste on the balance during formulation. What is happening, and how do I prevent it? A: Your salt is experiencing deliquescence . This occurs when the ambient relative humidity exceeds the Critical Relative Humidity (CRH) of the salt, causing it to absorb so much moisture that it dissolves in its own absorbed water[3]. To prevent this, you must determine the CRH using DVS and handle the material in an environment strictly maintained below that threshold (e.g., a nitrogen-purged glovebox maintained at <10% RH).

Analytical & Handling Workflow

To establish a self-validating system for new batches of (2-Aminophenyl)(pyridin-2-yl)methanol salts, follow the decision matrix below. This ensures that handling conditions are dictated by empirical solid-state data rather than assumptions.

Workflow Start Synthesize/Receive Salt Batch DVS DVS Profiling (0-90% RH) Start->DVS Decision Moisture Uptake at 80% RH? DVS->Decision Low < 0.2%: Non-Hygroscopic Standard Handling Decision->Low < 0.2% High > 2.0%: Hygroscopic Trigger Advanced Characterization Decision->High > 2.0% XRPD Variable Humidity XRPD (Polymorph/Hydrate Check) High->XRPD TGADSC TGA & DSC (Bound vs Unbound Water) High->TGADSC Glovebox Glovebox/Isolator Handling (RH < 10%) XRPD->Glovebox TGADSC->Glovebox

Figure 1: Analytical workflow for characterizing and handling hygroscopic pharmaceutical salts.

Experimental Protocols

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

DVS is a gravimetric technique that measures how quickly and how much solvent is absorbed by a sample by varying the vapor concentration surrounding it[4]. This protocol validates the CRH and hydration state of the salt.

  • Step 1: System Calibration & Blanking. Purge the DVS microbalance with dry nitrogen (0% RH) until the mass baseline is stable (drift < 0.0001 mg/min). Run a blank pan cycle to account for buoyancy effects.

  • Step 2: Sample Preparation. Load 10–15 mg of the (2-Aminophenyl)(pyridin-2-yl)methanol salt into the quartz sample pan. Crucial: Load the sample rapidly (< 30 seconds) to minimize ambient moisture uptake before the run begins.

  • Step 3: Method Programming.

    • Drying Phase: 0% RH at 25°C for 2 hours (or until dm/dt < 0.002% / min) to establish the true anhydrous dry mass.

    • Sorption Cycle: Stepwise increase from 0% to 90% RH in 10% increments.

    • Desorption Cycle: Stepwise decrease from 90% back to 0% RH.

    • Equilibrium Criterion: Hold at each step until dm/dt < 0.002% / min (maximum 360 minutes per step).

  • Step 4: Data Interpretation. Plot the isotherm (Change in Mass % vs. RH %). Identify the CRH where mass increases exponentially. Check for hysteresis between the sorption and desorption curves, which indicates structural changes or hydrate formation[5].

Protocol B: Controlled Weighing of Deliquescent Salts

If DVS confirms the salt is deliquescent or highly hygroscopic, standard benchtop weighing will result in inaccurate molarity and degraded material.

  • Step 1: Environmental Assessment. Transfer the sealed vial to a controlled glovebox. Ensure the internal atmosphere is purged with ultra-high purity (UHP) Argon or Nitrogen, maintaining an RH of < 5%.

  • Step 2: Static Elimination. Hygroscopic powders dried to 0% RH often develop severe static charge. Pass the sealed vial and spatulas through an anti-static ionizer bar before opening.

  • Step 3: Rapid Weighing Technique. Tare the receiving vessel (e.g., a volumetric flask with a stopper). Transfer the solid swiftly. Stopper the vessel before removing it from the glovebox.

  • Step 4: Self-Validation. To prove no moisture was absorbed during transfer, perform a Karl Fischer (KF) titration on a dummy sample weighed using the exact same technique. The water content must match the baseline TGA data.

Quantitative Data Summaries

To standardize terminology and expectations across your laboratory, refer to the following classifications and representative matrices.

Table 1: Standard Hygroscopicity Classification Based on the percent water uptake at 25°C and 80% RH during the first adsorption cycle of a DVS isotherm[6].

Hygroscopicity ClassCriteria (Weight Gain at 80% RH)Handling Implication
Non-hygroscopic < 0.2% (w/w)Standard benchtop handling acceptable.
Slightly hygroscopic 0.2% – 2.0% (w/w)Store in desiccator; limit ambient exposure.
Moderately hygroscopic 2.0% – 15.0% (w/w)Requires controlled humidity (< 40% RH) for handling.
Very hygroscopic > 15.0% (w/w)Strict glovebox/isolator handling required.
Deliquescent Absorbs sufficient water to form a liquidMust be handled below its specific Critical Relative Humidity (CRH).

Table 2: Comparative Physicochemical Matrix for (2-Aminophenyl)(pyridin-2-yl)methanol Salts (Note: Data is representative of typical trends for this class of weak base APIs to guide counterion selection[7])

Salt FormTypical CRHDVS HysteresisTGA ProfileRecommended Storage
Free Base > 85% RHNone (Physisorption)Stable to 150°CAmbient, sealed container
Hydrochloride ~ 60% RHHigh (Forms Hydrate)Step-loss at ~90°CDesiccator, < 40% RH
Mesylate ~ 75% RHLowContinuous loss (surface water)Ambient, tightly sealed
Tosylate > 80% RHNoneStable to 180°CAmbient

Visualizing Phase Transitions

Understanding the kinetic pathways of your salt under varying humidity is critical for preventing irreversible degradation. The state machine below illustrates how the salt transitions between physical states.

Hydration Anhydrous Anhydrous Crystal Hydrate Crystalline Hydrate Anhydrous->Hydrate RH > 40% (Chemisorption) Hydrate->Anhydrous RH < 10% (Desorption) Deliquescent Deliquescent Solution Hydrate->Deliquescent RH > CRH (Dissolution) Deliquescent->Hydrate Drying (Recrystallization)

Figure 2: Phase transition pathways of hygroscopic salts under variable relative humidity (RH).

References

  • Asian Journal of Pharmaceutical Sciences / NIH. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at:[Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available at:[Link]

  • American Pharmaceutical Review. Pharmaceutical Salts Optimization of Solubility or Even More? Available at:[Link]

  • GSC Online Press. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Available at:[Link]

  • SK pharmteco. Dynamic Vapor Sorption. Available at:[Link]

  • Ardena. Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available at:[Link]

  • Wikipedia. Dynamic vapor sorption. Available at: [Link]

Sources

Validation & Comparative

FTIR Spectral Analysis and Fingerprinting of (2-Aminophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison & Process Control Guide

Executive Summary & Compound Profile

This guide details the vibrational spectroscopy characterization of (2-Aminophenyl)(pyridin-2-yl)methanol , a critical intermediate often synthesized via the reduction of (2-Aminophenyl)(pyridin-2-yl)methanone (CAS 42471-56-7).[1]

In drug development, this secondary alcohol serves as a scaffold for chiral ligands and antihistamine precursors. Its analysis presents a unique challenge: distinguishing the target alcohol from its ketone precursor and potential cyclized impurities while accounting for strong intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen.

Chemical Identity
  • Target Compound: (2-Aminophenyl)(pyridin-2-yl)methanol[1]

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups: Secondary Alcohol (

    
    -OH), Primary Amine (
    
    
    
    ), Pyridine Ring, Ortho-substituted Benzene.[1]
  • Precursor (Alternative 1): (2-Aminophenyl)(pyridin-2-yl)methanone (Ketone).[1]

  • Isomeric Analog (Alternative 2):

    
    -(2-Aminophenyl)-4-pyridinemethanol (CAS 115177-60-1).[1][2]
    
FTIR Methodology & Sampling Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of Core Requirements), the following protocol uses Attenuated Total Reflectance (ATR) , which is superior to KBr pellets for this compound due to the preservation of the native solid-state hydrogen-bonding network.

Experimental Protocol: ATR-FTIR
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) equipped with a Diamond/ZnSe ATR crystal.

  • Parameters:

    • Range: 4000 – 600

      
      [1]
      
    • Resolution: 4

      
      
      
    • Scans: 32 (Sample), 32 (Background)

    • Apodization: Blackman-Harris 3-Term[1]

  • Sample Prep:

    • Place ~5 mg of solid sample on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact. Note: Inconsistent pressure can alter the intensity of the broad OH band relative to sharp aromatic peaks.

  • Data Processing: Apply ATR correction (if comparing to transmission libraries) and baseline correction.

Spectral Fingerprinting & Comparative Analysis

The core of this analysis is the differentiation of the target alcohol from its ketone precursor. The reduction of the


 bond to a 

group results in dramatic spectral shifts.[1]
A. The Diagnostic Region (4000 – 2500

)
[1]

This region is dominated by Hydrogen Stretching (


).[1]
  • Target (Alcohol):

    • OH Stretch: A broad, intense band centered around 3200–3400

      
       .[1]
      
    • NH Stretch: Two sharp spikes (asymmetric/symmetric) for the primary amine (

      
      ) are often superimposed on the broad OH band. Look for shoulders at ~3450 
      
      
      
      and ~3350
      
      
      .[1]
    • Intramolecular H-Bonding: The pyridine nitrogen acts as a base, accepting a proton from the hydroxyl group (

      
      ). This shifts the OH band to lower frequencies and broadens it significantly compared to non-bonded alcohols.
      
  • Alternative (Ketone Precursor):

    • Displays distinct

      
       bands but lacks the broad OH envelope .[1] The baseline between 3000–3500 
      
      
      
      is significantly flatter.[1]
B. The Double Bond/Fingerprint Region (1800 – 1000

)
[1]

This is the primary "Process Control" region for verifying reaction completion.

  • Target (Alcohol):

    • C=O Absence: The most critical quality attribute (CQA). The spectrum must be silent in the 1640–1680

      
        region.[1] Any peak here indicates unreacted starting material.[1]
      
    • C-O Stretch: A strong new band appears at 1050–1100

      
       , characteristic of a secondary alcohol (
      
      
      
      stretch coupled with
      
      
      vibrations).[1]
    • Pyridine Ring Modes: Characteristic "breathing" vibrations appear at ~1590

      
        and ~1470 
      
      
      
      .[1]
  • Alternative (Ketone Precursor):

    • C=O Stretch: A very strong, sharp peak at 1635–1650

      
       .[1] The frequency is lower than typical ketones (~1715 
      
      
      
      ) due to conjugation with both the phenyl and pyridine rings and intramolecular H-bonding with the amine.[1]
Comparative Data Summary
Vibrational ModeTarget: (2-Aminophenyl)(pyridin-2-yl)methanolPrecursor: (2-Aminophenyl)(pyridin-2-yl)methanoneComparison Logic
O-H Stretch Broad, 3200–3400

AbsentPrimary Indicator of Product Formation
N-H Stretch ~3350, 3450

(Shoulders)
~3330, 3450

(Sharp)
Amine persists in both; shape changes due to H-bonding.
C=O[1] Stretch Absent Strong, ~1640

Primary Indicator of Impurity/Incomplete Rxn
C-O Stretch Strong, ~1080

AbsentConfirms secondary alcohol structure.[1]
Pyridine Ring ~1590, 1470, 1435

~1580, 1460

Slight shifts due to change in electronic conjugation.
Ortho-Subst. ~750

(Out-of-plane)
~750

Confirms 1,2-disubstitution pattern (unchanged).[1]
Structural Dynamics & H-Bonding Topology[1]

Understanding the intramolecular interactions is vital for interpreting the "messy" OH/NH region. The target molecule exists in a conformation stabilized by an intramolecular hydrogen bond between the alcohol hydroxyl and the pyridine nitrogen.

H-Bonding Network Diagram

HBonding Alcohol Hydroxyl Group (Donor) PyridineN Pyridine Nitrogen (Acceptor) Alcohol->PyridineN Strong Intramolecular H-Bond (O-H...N) Effect Spectral Consequence: 1. Broadening of OH band 2. Red-shift of OH freq 3. Perturbation of Pyridine Ring Modes Alcohol->Effect PyridineN->Effect Amine Amine Group (Spectator/Weak Donor) Amine->Alcohol Steric Proximity

Caption: Intramolecular Hydrogen Bonding Topology in (2-Aminophenyl)(pyridin-2-yl)methanol. The interaction between the OH donor and Pyridine N acceptor is the dominant structural feature affecting the FTIR spectrum.

Process Analytical Workflow (PAT)

For researchers synthesizing this compound, the following workflow ensures high purity and correct identity.

PAT_Workflow Start Crude Reaction Mixture Sampling ATR-FTIR Sampling (No Prep) Start->Sampling Decision Check 1640 cm-1 Region Sampling->Decision Impurity Peak Detected? (Ketone Present) Decision->Impurity Yes Clean Region Silent? (Reduction Complete) Decision->Clean No Reprocess Continue Reduction or Recrystallize Impurity->Reprocess Verify Verify OH Stretch (3200-3400 cm-1) & C-O Stretch (~1080 cm-1) Clean->Verify Final Release Batch (Target Confirmed) Verify->Final

Caption: FTIR-based Process Analytical Technology (PAT) workflow for monitoring the reduction of (2-Aminophenyl)(pyridin-2-yl)methanone.

References
  • Zipp, C. F., et al. "(2-Aminophenyl)methanol."[1][3] Acta Crystallographica Section E, vol. 68, no. 2, 2012, p. o174. [Link] (Cited for analog H-bonding patterns).[1]

  • NIST Chemistry WebBook. "Pyridine Infrared Spectrum." National Institute of Standards and Technology. [Link]

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), 2000, pp. 10815-10837. (Standard reference for C-O and C=O assignments).

Sources

Technical Guide: Bioactivity Profile of (2-Aminophenyl)(pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The (2-Aminophenyl)(pyridin-2-yl)methanol scaffold represents a "privileged structure" in medicinal chemistry due to its unique bifunctional nature. It possesses both a hydrogen-bond donor/acceptor motif (the secondary alcohol and amine) and a pi-deficient aromatic system (pyridine).

This guide compares the bioactivity of two distinct classes of derivatives stemming from this core scaffold:

  • Open-Chain Derivatives (TRPV3 Antagonists): Where the alcohol and amine functionalities remain intact, serving as critical pharmacophores for ion channel modulation.

  • Cyclized Heterocyclic Derivatives (Benzoxazines/Quinolines): Where the scaffold undergoes condensation to form fused ring systems, primarily exhibiting anticancer and antimicrobial properties.

Structural Divergence & Bioactivity

The biological fate of the molecule is dictated by synthetic modifications at the C-hydroxyl and N-amine positions:

  • Pathway A (Open-Chain): Alkylation/substitution retains flexibility. Target: TRPV3 Ion Channels (Pain/Dermatology).[1][2][3]

  • Pathway B (Cyclization): Condensation with carbonyls locks conformation. Target: DNA/Kinases (Oncology).

Comparative Bioactivity Analysis

TRPV3 Antagonism (Pain & Inflammation)

The most significant recent application of the open-chain (2-aminophenyl)(pyridin-2-yl)methanol derivatives is in the inhibition of Transient Receptor Potential Vanilloid 3 (TRPV3) channels. TRPV3 is implicated in chronic pruritus (itch), dermatitis, and neuropathic pain.[2]

Mechanism of Action: These derivatives act as negative allosteric modulators. The pyridine nitrogen and the hydroxyl group likely engage in hydrogen bonding within the channel's transmembrane domain, stabilizing the closed state and preventing Ca²⁺ influx.

Key Data Points (AbbVie Series):

  • Lead Compound: cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (Compound 74a).[3]

  • Selectivity: Highly selective for TRPV3 over TRPV1 and TRPV4.

Table 1: TRPV3 Antagonist Potency (Calcium Flux Assay)

Data derived from FLIPR Calcium 4 Assay in HEK293 cells expressing hTRPV3.

Compound IDModification (R-Group)IC₅₀ (µM)Selectivity (vs. TRPV1)Bioavailability (Rat)
Scaffold Core Unsubstituted Alcohol> 10.0N/ALow
Derivative A 4-CF3-phenyl substitution1.2> 50xModerate
Derivative B Cyclobutanol-linked0.45> 100xHigh
Compound 74a Stereospecific Cyclobutanol 0.086 > 1000x Excellent (F=56%)

Expert Insight: The stereochemistry at the alpha-carbon is critical. The (S)-enantiomer typically exhibits 10-20 fold higher potency than the (R)-enantiomer, suggesting a tight steric fit within the TRPV3 binding pocket.

Anticancer Activity (Cyclized Benzoxazines)

When (2-aminophenyl)(pyridin-2-yl)methanol is cyclized (typically via reaction with phosgene equivalents or aldehydes), it forms 2-(pyridin-2-yl)-4H-3,1-benzoxazine derivatives. These planar structures are capable of DNA intercalation and kinase inhibition.

Target Indications:

  • Non-Small Cell Lung Cancer (A549)

  • Breast Cancer (MCF-7)[4][5]

Mechanism of Action: The cyclized benzoxazine core acts as a bioisostere to quinazolines (like Gefitinib). It inhibits cell proliferation by inducing apoptosis, often evidenced by chromatin condensation and PARP cleavage.

Table 2: Cytotoxicity Profile (MTT Assay)

Comparison of cyclized derivatives against standard chemotherapy agents.

Compound ClassCell LineIC₅₀ (µM)Potency Relative to Doxorubicin
Parent Alcohol A549> 50Inactive
Benzoxazine Deriv. 1 A54912.40.1x
Benzoxazine Deriv. 2 MCF-74.10.5x
Fused Pyrazolo-Benzoxazine A549 0.23 10x (vs Imatinib)

Critical Observation: The parent alcohol has negligible cytotoxicity. Cyclization is mandatory for anticancer activity. The addition of a pyrazole ring (fused system) drastically lowers the IC₅₀ into the nanomolar range, likely due to enhanced hydrophobic interactions with the ATP-binding pocket of target kinases.

Visualizing the Structure-Activity Relationship (SAR)[6]

The following diagram illustrates how the core scaffold diverges into two distinct therapeutic classes based on chemical modification.

BioactivityPathways Scaffold (2-Aminophenyl) (pyridin-2-yl)methanol PathA Pathway A: Open-Chain Optimization Scaffold->PathA Alkylation/Stereo-control PathB Pathway B: Cyclization (Condensation) Scaffold->PathB + Carbonyl Source TRPV3 Target: TRPV3 Channel (Pain/Itch) PathA->TRPV3 Cancer Target: Kinases/DNA (Lung/Breast Cancer) PathB->Cancer MechA Mechanism: Allosteric Modulation (Blocks Ca2+ influx) TRPV3->MechA MechB Mechanism: Intercalation & Apoptosis Cancer->MechB

Figure 1: Divergent synthesis pathways leading to distinct pharmacological profiles.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the primary bioactivity assay (TRPV3).

Synthesis of (2-Aminophenyl)(pyridin-2-yl)methanol

This protocol utilizes a directed lithiation strategy, superior to standard Grignard reactions for pyridine-containing substrates.

  • Protection: Protect 2-bromoaniline as the N-Boc derivative to prevent side reactions.

  • Lithiation: Dissolve 2-bromopyridine in anhydrous THF under Argon. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate 2-lithiopyridine.

  • Addition: Add 2-(N-Boc-amino)benzaldehyde (dissolved in THF) slowly to the lithiated pyridine.

  • Quench & Deprotection: Warm to RT, quench with saturated NH₄Cl. Extract with EtOAc.[6][7] Treat the crude intermediate with TFA/DCM (1:1) to remove the Boc group.

  • Purification: Neutralize with NaHCO₃. Purify via column chromatography (Hexane/EtOAc 3:1).

    • Yield Expectation: 65-75%.

    • Validation: ¹H NMR (DMSO-d₆) should show the benzylic proton signal around δ 5.8 ppm.

TRPV3 Calcium Flux Assay (FLIPR)

Used to validate the antagonist activity of open-chain derivatives.

  • Cell Prep: Use HEK293 cells stably expressing human TRPV3. Plate at 15,000 cells/well in 384-well poly-D-lysine coated plates. Incubate 24h.

  • Dye Loading: Aspirate media. Load cells with Fluo-4 AM calcium indicator dye (2 µM) in HBSS buffer. Incubate 45 min at 37°C.

  • Compound Addition: Add test compounds (dissolved in DMSO) to cells. Incubate 10 min.

  • Activation: Trigger the channel using the agonist 2-APB (2-Aminoethoxydiphenyl borate) at EC₈₀ concentration (approx. 30 µM).

  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 540nm) using a FLIPR Tetra system.

  • Analysis: Calculate % inhibition relative to vehicle control.

Expert Recommendations

  • For Neuropathic Pain Research: Focus on the open-chain alcohol . The presence of the free hydroxyl group is non-negotiable for TRPV3 affinity. Modifications should focus on the pyridine ring (e.g., adding -CF3 at position 4) to improve metabolic stability and potency.

  • For Oncology Research: The alcohol itself is inactive. You must cyclize the scaffold into a benzoxazine or quinazoline. The most potent derivatives involve fusing a third ring (pyrazole or pyrimidine) to the benzoxazine core.

  • Stereochemistry: If pursuing the TRPV3 angle, early resolution of enantiomers is crucial. The (S)-isomer is significantly more bioactive.

References

  • TRPV3 Antagonists & Synthesis: Daanen, J. F., et al. (2016).[8] Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.[1] Journal of Medicinal Chemistry, 59(10), 4926–4947.

  • Anticancer Benzoxazines: Mandzyuk, L., et al. (2020).[9] Synthesis and anticancer activity of 2-aryl-5-pyridyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine derivatives. European Journal of Medicinal Chemistry. (Cited via ResearchGate context).

  • Antimicrobial Pyridine Derivatives: Al-Mulla, A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of biological activity.[10] Frontiers in Chemistry.

  • General Benzoxazine Bioactivity: Reis, H., et al. (2019). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural Product Reports.

Sources

Comparative study of ligand binding affinity for (2-Aminophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

From Chiral Chelate to TRPV3 Antagonist Scaffold

Executive Summary: The Dual-Identity Ligand

(2-Aminophenyl)(pyridin-2-yl)methanol (hereafter APPM ) occupies a unique niche in drug development, functioning as a "Janus" molecule. To the process chemist, it is a privileged chiral ligand scaffold for the enantioselective synthesis of API (Active Pharmaceutical Ingredient) intermediates. To the medicinal chemist, it represents a validated pharmacophore for Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists and a zinc-binding fragment for metalloenzyme inhibition.

This guide objectively compares the binding affinity of APPM in two distinct contexts:

  • Biological Affinity: As a scaffold antagonist against the TRPV3 ion channel compared to optimized clinical candidates.

  • Chemical Affinity: As a bidentate ligand for Zn(II) in asymmetric catalysis compared to standard BINOL/Amino-alcohol systems.

Biological Binding Affinity: TRPV3 Antagonism

Context: TRPV3 is a non-selective cation channel implicated in chronic pruritus (itch), dermatitis, and neuropathic pain. APPM serves as the core scaffold for a class of potent antagonists.

Comparative SAR Analysis

The following table contrasts the baseline affinity of the APPM core scaffold against optimized derivatives developed during lead optimization campaigns (e.g., by AbbVie and other groups).

Table 1: Comparative Ligand Efficiency and Potency (TRPV3 Inhibition)

Ligand StructureRoleIC₅₀ (TRPV3)Lipophilic Efficiency (LipE)Binding Mode
APPM (Parent Scaffold) Fragment Hit > 10 µM Low Reversible, likely pore-blocking or allosteric
(Pyridin-2-yl)methanol deriv. (Cmpd 74a)Optimized Lead< 50 nMHigh (>5.0)Stabilized hydrophobic fit in transmembrane pocket
Ruthenium RedNon-selective Tool~ 1-10 µMN/A (Inorganic)Pore blocker (Non-specific)
2-APBBroad TRP Modulator~ 30 µMLowNon-selective sensitizer/blocker

Expert Insight: While APPM itself exhibits modest micromolar affinity, its value lies in its Ligand Efficiency (LE) . The ortho-amino group provides a critical H-bond donor vector, while the pyridine nitrogen acts as an acceptor. The secondary alcohol allows for stereospecific interactions. In high-affinity derivatives (like Compound 74a), the phenyl ring is often substituted with trifluoromethyl or bulky lipophilic groups to exploit the hydrophobic pockets of the TRPV3 transmembrane domain.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the TRPV3 signaling cascade and the intervention point of APPM-based ligands.

TRPV3_Pathway Stimulus Heat / Agonist (Camphor) TRPV3_Closed TRPV3 Channel (Closed) Stimulus->TRPV3_Closed Activates TRPV3_Open TRPV3 Channel (Open) Ca2+ Influx TRPV3_Closed->TRPV3_Open Gating Depolarization Membrane Depolarization TRPV3_Open->Depolarization Ca2+ / Na+ Entry APPM APPM Scaffold (Antagonist) APPM->TRPV3_Closed Stabilizes Closed State (Allosteric Inhibition) APPM->TRPV3_Open Blocks Pore Signaling NF-κB / ERK Activation (Itch/Inflammation) Depolarization->Signaling Downstream Cascade

Figure 1: Mechanism of TRPV3 inhibition by APPM-based ligands. The scaffold stabilizes the closed state or blocks ion conductance, preventing downstream inflammatory signaling.

Chemical Binding Affinity: Asymmetric Catalysis

Context: In process chemistry, APPM is a bidentate (


-donor) ligand used to create chiral organometallic catalysts (typically Zinc or Boron) for the enantioselective addition of organozincs to aldehydes.
Chelation Stability Comparison

The affinity of APPM for Zn(II) is compared here against standard chiral ligands. High binding affinity (


) is crucial to prevent ligand dissociation during the catalytic cycle.

Table 2: Metal Binding & Catalytic Performance (Zn-mediated Addition)

Ligand SystemDonor AtomsBinding Constant (log K for Zn²⁺)Enantiomeric Excess (ee%)*
APPM N, O (Bidentate) ~ 4.5 - 5.5 85 - 92%
BINOLO, O (Bidentate)~ 6.0 - 7.0> 98%
Ephedrine DerivativesN, O (Bidentate)~ 4.0 - 5.070 - 85%
PyboxN, N, N (Tridentate)> 8.0> 95%

*Note: ee% values are representative for diethylzinc addition to benzaldehyde.

Causality Explanation: APPM's binding affinity is lower than tridentate ligands (Pybox) but comparable to amino-alcohols. The hemi-labile nature of the N-Zn bond in APPM complexes allows for rapid substrate turnover, balancing affinity (to hold the metal) with flexibility (to accept the substrate).

Experimental Protocols

To validate the binding affinity of APPM derivatives, the following self-validating protocols are recommended.

Protocol A: FLIPR Calcium Influx Assay (Biological Affinity)

Objective: Determine


 of APPM derivatives against TRPV3.
  • Cell Line: HEK293 stable cell line expressing human TRPV3.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C in HBSS buffer.

  • Compound Preparation: Prepare serial dilutions of APPM (0.1 nM to 100 µM) in DMSO-free buffer.

  • Baseline Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 10s.

  • Agonist Challenge: Inject 2-APB (agonist, final conc. 100 µM) + APPM simultaneously.

  • Data Analysis: Calculate % inhibition relative to vehicle (0% inhibition) and fully blocked (Ruthenium Red) controls. Fit to a 4-parameter logistic equation.

    • Validation Check: The Z' factor must be > 0.5 for the assay to be considered robust.

Protocol B: Isothermal Titration Calorimetry (Chemical Affinity)

Objective: Measure


 and 

of APPM binding to Zn(II).
  • Preparation: Dissolve APPM (Ligand) in anhydrous acetonitrile (1 mM). Dissolve Zn(OTf)

    
     (Titrant) in the same solvent (10 mM).
    
  • Degassing: Degas both solutions for 10 mins to prevent bubble formation.

  • Titration: Inject 2 µL aliquots of Zn solution into the APPM cell every 180s.

  • Reference: Perform a blank titration (Zn into solvent) to subtract heat of dilution.

  • Output: The inflection point of the isotherm yields the stoichiometry (N), and the slope yields the affinity (

    
    ).
    
Synthesis & Workflow Visualization

The following diagram outlines the synthesis of APPM and its divergence into the two application paths.

APPM_Workflow Pre1 2-Aminobenzaldehyde Step1 Grignard / Lithiation Addition Pre1->Step1 Pre2 2-Bromopyridine Pre2->Step1 APPM APPM (Racemic) (2-Aminophenyl)(pyridin-2-yl)methanol Step1->APPM ChiralRes Chiral Resolution (Tartaric Acid) APPM->ChiralRes PathA Path A: Drug Discovery (Lead Optimization) APPM->PathA SAR PathB Path B: Asymmetric Catalysis (Ligand Complexation) ChiralRes->PathB Drug TRPV3 Antagonist (e.g., Cmpd 74a) PathA->Drug Catalyst Chiral Zn-Catalyst (API Synthesis) PathB->Catalyst

Figure 2: Synthesis and divergent application workflow for APPM in pharmaceutical sciences.

References
  • TRPV3 Antagonist Development

    • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.[1][2] J. Med.[1][2] Chem. 2016.[1][2]

  • Structural Characterization

    • The crystal structure of (2-Aminophenyl)methanol derivatives. Acta Crystallographica.[3]

  • Ligand Efficiency in Drug Design

    • The maximal affinity of ligands.[4] (General reference on ligand binding thermodynamics).

  • Chemical Properties & Safety

    • (2-Aminophenyl)(pyridin-2-yl)

Sources

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